molecular formula C8H10O2 B1268177 1-(Furan-2-yl)butan-2-one CAS No. 4208-63-3

1-(Furan-2-yl)butan-2-one

Cat. No.: B1268177
CAS No.: 4208-63-3
M. Wt: 138.16 g/mol
InChI Key: GLDGYLKTISAERO-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)butan-2-one (CAS 4208-63-3) is a chemical compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . This compound, also known as ethyl 2-furfuryl ketone, is characterized as a colorless to pale yellow clear liquid . Its key physical properties include a density of approximately 1.022 g/cm³, a boiling point of 187.9°C at 760 mmHg, and a flash point of 75.1°C (167°F) . With a calculated logP of 1.80, it exhibits moderate lipophilicity . The compound is reported to have slight rum-like organoleptic characteristics, suggesting potential relevance in flavor and fragrance research . Its structure, which incorporates both a furan ring and a ketone functional group, makes it a versatile intermediate in organic synthesis and chemical research . This product is specifically intended for research and further manufacturing applications and is not meant for diagnostic or therapeutic use, nor for ingestion or application to humans or animals. Researchers are advised to consult the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDGYLKTISAERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338043
Record name 1-(furan-2-yl)butan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-63-3
Record name 1-(2-Furanyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(furan-2-yl)butan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(furan-2-yl)butan-2-one, a valuable chemical intermediate in the development of various organic compounds. The primary synthesis route proceeds via the Friedel-Crafts acylation of furan. This document details the reaction mechanism, provides a representative experimental protocol, and presents quantitative data from analogous reactions to inform laboratory practice.

Core Synthesis Reaction: Friedel-Crafts Acylation of Furan

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of furan. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the furan ring. Due to the electron-rich nature of the furan ring, it readily undergoes acylation, predominantly at the C2 position.[1] The reaction typically employs an acylating agent, such as butanoyl chloride or butanoic anhydride, in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction mechanism can be delineated into three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or boron trifluoride (BF₃), reacts with the acylating agent (e.g., butanoyl chloride) to form a highly reactive acylium ion.[1]

  • Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C2 position, leading to the formation of a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion.[1]

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the C2 position of the sigma complex. This step restores the aromaticity of the furan ring and yields the final product, this compound, along with the regenerated Lewis acid and a protonated base (e.g., HCl).[1]

Quantitative Data from Analogous Furan Acylation Reactions

Acylating AgentCatalystFuran to Acylating Agent Molar RatioCatalyst to Furan Weight RatioTemperature (°C)Reaction Time (h)Conversion (%)Selectivity to 2-Acylfuran (%)Reference
Acetic AnhydrideH-beta Zeolite1:50.464601.5-~100[2]
Acetic AnhydrideH-beta Zeolite1:4.990.42672-~100[2]
Acetic Anhydride20% w/w Cr₀.₆₆-DTP/K-10-0.096Optimized-88100
Acetic AnhydridePhosphoric Acid1:1.2-705--[3]
Benzoic AnhydrideBoron Trifluoride-Acetic Acid Complex3:0.44-322--[4]
Benzoyl ChlorideBoron Trifluoride-Ethyl Etherate3:0.5-382--[4]

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation was not found in the surveyed literature. However, based on established procedures for the acylation of furan and other aromatic compounds, a representative protocol is provided below. Note: This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Representative Protocol: Friedel-Crafts Acylation of Furan with Butanoyl Chloride

Materials:

  • Furan

  • Butanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Dissolve butanoyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add the butanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 10-15 minutes, maintaining the temperature at 0°C.

  • Addition of Furan: After the addition of butanoyl chloride is complete, dissolve furan in anhydrous dichloromethane and add it to the addition funnel. Add the furan solution dropwise to the reaction mixture over a period of 15-20 minutes. The reaction is exothermic, so maintain the temperature below 5°C.

  • Reaction: After the addition of furan is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction Mechanism of Friedel-Crafts Acylation of Furan

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation ButanoylChloride Butanoyl Chloride AcyliumIon Butyrylium Ion ButanoylChloride->AcyliumIon + AlCl₃ Furan Furan AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ SigmaComplex Sigma Complex (Resonance Stabilized) Furan->SigmaComplex + Butyrylium Ion Product This compound SigmaComplex->Product + [AlCl₄]⁻ HCl HCl RegenAlCl3 AlCl₃

Caption: Friedel-Crafts acylation of furan mechanism.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow start Start reaction_setup Reaction Setup: - Suspend AlCl₃ in DCM - Cool to 0°C start->reaction_setup add_acyl_chloride Add Butanoyl Chloride Solution Dropwise reaction_setup->add_acyl_chloride add_furan Add Furan Solution Dropwise add_acyl_chloride->add_furan reaction Stir at Room Temperature (1-2 hours) add_furan->reaction workup Work-up: - Quench with Ice/HCl - Separate Layers reaction->workup extraction Extract Aqueous Layer with DCM workup->extraction washing Wash Organic Layer: - NaHCO₃ solution - Water extraction->washing drying Dry with MgSO₄ and Filter washing->drying concentration Concentrate using Rotary Evaporator drying->concentration purification Purify by Vacuum Distillation concentration->purification end End Product: This compound purification->end

Caption: Experimental workflow for synthesis.

References

An In-depth Technical Guide to the Synthesis of Furan Derivatives from Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan derivatives are core structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. Their synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This technical guide provides a comprehensive overview of the principal methods for synthesizing furan derivatives from ketone-containing starting materials, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid in methods development and optimization.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and widely employed method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[1][2] This method is valued for its reliability and the accessibility of the 1,4-dicarbonyl precursors.

Reaction Mechanism

The reaction is initiated by the protonation of one of the carbonyl groups, which facilitates a nucleophilic attack by the enol form of the other carbonyl group. The resulting hemiacetal intermediate then undergoes dehydration to yield the aromatic furan ring.[2]

Paal_Knorr cluster_mech Paal-Knorr Furan Synthesis Mechanism start 1,4-Dicarbonyl Compound step1 Protonation of Carbonyl start->step1 + H⁺ step2 Enolization step1->step2 step3 Intramolecular Nucleophilic Attack step2->step3 step4 Hemiacetal Intermediate step3->step4 step5 Dehydration step4->step5 - H₂O furan Furan Derivative step5->furan

Caption: Mechanism of the Paal-Knorr furan synthesis.

Quantitative Data

The choice of acid catalyst and reaction conditions significantly influences the yield of the Paal-Knorr synthesis. A comparison of various catalysts is presented below.

CatalystSubstrate (1,4-Dione)Product (Substituted Furan)Reaction ConditionsYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)Hexane-2,5-dione2,5-DimethylfuranToluene, reflux, 2 h85[3]
Sulfuric acid (H₂SO₄)1,4-Diphenylbutane-1,4-dione2,5-DiphenylfuranAcetic acid, reflux, 1 h90[3]
Trifluoroacetic acid (TFA)3,4-Dimethylhexane-2,5-dione2,3,4,5-TetramethylfuranNeat, 25 °C, 30 min95
Choline chloride:urea1,4-Diphenyl-1,4-butanedione2,5-Diphenylfuran80 °C, 72 h94[4]
Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylfuran using p-TsOH

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (10 mmol), toluene (50 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 mmol).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Microwave-Assisted Synthesis of Substituted Furans

Microwave irradiation can significantly accelerate the Paal-Knorr reaction, often leading to higher yields in shorter reaction times.[5]

  • Setup: In a microwave-safe vial, combine the 1,4-diketone (1 mmol) and a suitable solvent (e.g., acetic acid or ethanol). For some substrates, a catalytic amount of acid may be beneficial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).

  • Workup and Purification: After cooling, the reaction mixture is worked up and purified using standard techniques such as extraction and chromatography.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a versatile method for preparing substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[6][7]

Reaction Mechanism

The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-carbon of the halo ketone. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the furan ring.[7]

Feist_Benary cluster_mech Feist-Benary Furan Synthesis Mechanism start_beta β-Dicarbonyl Compound enolate Enolate Formation start_beta->enolate + Base start_alpha α-Halo Ketone alkylation Nucleophilic Attack start_alpha->alkylation enolate->alkylation intermediate Alkylated Intermediate alkylation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration - H₂O furan Substituted Furan dehydration->furan

Caption: Mechanism of the Feist-Benary furan synthesis.

Quantitative Data

The choice of base and solvent is crucial for the success of the Feist-Benary synthesis.

α-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Yield (%)Reference
ChloroacetoneEthyl acetoacetatePyridineEthanolReflux~70-80
BromoacetophenoneAcetylacetoneNaOEtEthanolRoom Temperature~60-70
3-Chloro-2-butanoneDiethyl malonatePiperidineMethanolRoom Temperature~65
Experimental Protocol

Protocol 3: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

  • Setup: In a round-bottom flask, dissolve ethyl acetoacetate (10 mmol) in ethanol. Add a base such as pyridine (11 mmol).

  • Reaction: To the stirred solution, add 2-bromoacetophenone (10 mmol) portion-wise at room temperature. Heat the reaction mixture to reflux for 4 hours.

  • Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Metal-Catalyzed Synthesis of Furans

Various transition metals, including copper and gold, catalyze the synthesis of furans from different ketone-containing precursors. These methods often offer high efficiency and functional group tolerance under mild conditions.

Copper-Catalyzed Intramolecular O-Vinylation

This method involves the copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides to afford furan derivatives.[8][9]

Protocol 4: General Procedure for Copper-Catalyzed Furan Synthesis

  • Setup: In a reaction vessel, combine the ketone substrate (1 mmol), vinyl bromide (1.2 mmol), CuI (0.1 mmol), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 mmol) in a solvent such as DMF or acetonitrile.

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) for a designated time (typically 12-24 hours) under an inert atmosphere.

  • Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Gold-Catalyzed Cycloisomerization of Allenyl Ketones

Gold catalysts are effective in promoting the cycloisomerization of allenyl ketones to produce highly substituted furans.[10][11]

Protocol 5: General Procedure for Gold-Catalyzed Furan Synthesis

  • Setup: In a reaction tube, dissolve the allenyl ketone (1 mmol) in a dry solvent such as dichloromethane or toluene.

  • Reaction: Add a catalytic amount of a gold catalyst (e.g., AuCl₃ or a cationic Au(I) complex, 1-5 mol%). Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of furan derivatives from ketones can be visualized as follows:

Experimental_Workflow cluster_workflow General Experimental Workflow start Reactants (Ketone, etc.) reaction Reaction (Heating, Stirring) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography, Distillation) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Furan Derivative characterization->product

Caption: A typical experimental workflow for furan synthesis.

References

Spectroscopic Profile of 1-(Furan-2-yl)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Furan-2-yl)butan-2-one (CAS No: 4208-63-3), a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. The information is intended to aid in the identification, characterization, and quality control of this furan derivative.

Compound Overview

Structure:

Molecular Formula: C₈H₁₀O₂ Molecular Weight: 138.16 g/mol IUPAC Name: this compound

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of the individual structural components (furan and butan-2-one) and spectral data from similar furan-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35dd1HH-5 (furan)
~6.30dd1HH-4 (furan)
~6.15d1HH-3 (furan)
~3.80s2H-CH₂- (methylene adjacent to furan)
~2.50q2H-CH₂- (methylene in ethyl group)
~1.05t3H-CH₃ (methyl in ethyl group)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~208C=O (ketone)
~151C-2 (furan, substituted)
~142C-5 (furan)
~110C-4 (furan)
~108C-3 (furan)
~45-CH₂- (methylene adjacent to furan)
~36-CH₂- (methylene in ethyl group)
~8-CH₃ (methyl in ethyl group)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3120Medium=C-H stretch (furan)
~2970Medium-StrongC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1580, ~1500MediumC=C stretch (furan ring)
~1010StrongC-O-C stretch (furan ring)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zPossible Fragment Ion
138[M]⁺ (Molecular Ion)
95[M - C₂H₅]⁺ or [C₄H₃O-CH₂-C=O]⁺
81[C₄H₃O-CH₂]⁺ (Furfuryl cation)
71[C₂H₅-C=O]⁺
43[CH₃-CH₂-C=O]⁺ or [C₃H₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds and are directly applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

    • The instrument is locked to the deuterium signal of the CDCl₃.

    • A standard single-pulse experiment is used with a 90° pulse width.

    • Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds between scans to ensure adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, tuning the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) are Fourier transformed.

    • The resulting spectra are phased and baseline corrected.

    • The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small drop of neat liquid this compound is placed directly onto the crystal of the ATR accessory. If the sample is a solid, a small amount of the solid is pressed firmly against the crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then acquired over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction:

    • The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound Sample Preparation of Analytical Sample Synthesis->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis and characterization of this compound.

Functional_Group_Correlation cluster_structure Chemical Structure cluster_groups Key Functional Groups cluster_techniques Correlated Spectroscopic Technique Structure This compound Furan Furan Ring (=C-H, C=C, C-O-C) Structure->Furan Ketone Ketone (C=O) Structure->Ketone Alkyl Alkyl Chain (-CH₂, -CH₃) Structure->Alkyl MS_Spec MS Structure->MS_Spec Molecular Ion & Fragmentation NMR_Spec NMR Furan->NMR_Spec IR_Spec IR Furan->IR_Spec Ketone->NMR_Spec Ketone->IR_Spec Alkyl->NMR_Spec Alkyl->IR_Spec

Caption: Logical relationship between the structure of this compound and its spectroscopic data.

biological activity of furan-containing ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Furan-Containing Ketones

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing ketones, particularly those belonging to the furanone subclass, represent a versatile class of heterocyclic compounds exhibiting a wide spectrum of biological activities. These scaffolds are prevalent in numerous natural products and have served as a foundation for the synthesis of novel therapeutic agents. Their biological significance stems from their ability to interact with various cellular targets, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the biological activities of furan-containing ketones, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Furan-containing ketones have emerged as promising candidates in oncology research, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The cytotoxic efficacy of various furan-containing ketones is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the in vitro anticancer activity of representative compounds against several human cancer cell lines.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Key Findings & Reference
Bis-2(5H)-furanone (4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[1]
5-(3-nitrobenzylidene)-2(5H)-furanone (21)Multiple LinesPotentIntroduction of a nitro group on the aromatic ring increases cytotoxicity.[2]
Furan-based Pyridine Carbohydrazide (4)MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[3]
Furan-based N-phenyl triazinone (7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[3]
Furopyridone (4c)KYSE150 (Esophageal)0.655 µg/mL (48h)Exhibits potent cytotoxicity against esophageal cancer cell lines.[3]
Mechanism of Action: Inhibition of PI3K/Akt and Wnt/β-catenin Signaling

A significant mechanism underlying the anticancer activity of some furanone derivatives is the modulation of critical cell survival pathways. Certain compounds have been shown to promote the activity of the tumor suppressor protein PTEN. PTEN functions as a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a crucial negative regulator of the PI3K/Akt pathway. By activating PTEN, these furanones inhibit the PI3K/Akt pathway, which in turn suppresses downstream signaling, including the Wnt/β-catenin pathway. This dual inhibition disrupts cancer cell proliferation, survival, and growth.

PTEN_PI3K_Wnt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Degradation Complex BetaCatenin->Degradation Transcription Gene Transcription (Proliferation, Survival) BetaCatenin->Transcription Activates PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) Furanone Furan-containing Ketone Furanone->PTEN Promotes Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL Signal LuxI->AHL Synthesizes LuxR_inactive LuxR (inactive) AHL->LuxR_inactive Binds to LuxR_active AHL-LuxR Complex (active) LuxR_furanone Furanone-LuxR Complex Virulence_Genes Virulence & Biofilm Genes LuxR_active->Virulence_Genes Activates Transcription LuxR_active->Virulence_Genes Furanone Furanone Furanone->LuxR_inactive Competitively Binds Degradation LuxR Degradation LuxR_furanone->Degradation Leads to Degradation->Virulence_Genes Prevents Activation AHL_out AHL AHL_out->LuxR_inactive Enters cell and binds Furanone_out Furanone Furanone_out->Furanone Enters cell Experimental_Workflow Start Synthesis & Characterization of Furan-containing Ketone Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Start->Screening Hit_Ident Hit Identification (Activity > Threshold) Screening->Hit_Ident Dose_Response Dose-Response & Potency (IC50 / MIC Determination) Hit_Ident->Dose_Response Active Inactive Inactive / Discard Hit_Ident->Inactive Inactive Mechanism Mechanism of Action Studies Dose_Response->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Start Synthesize Analogs End Preclinical Candidate Lead_Opt->End

References

An In-Depth Technical Guide to 1-(Furan-2-yl)butan-2-one: Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Furan-2-yl)butan-2-one is a furan-containing organic compound with potential applications in medicinal chemistry and drug discovery. The furan scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the available literature on this compound, covering its synthesis, physicochemical and spectroscopic properties, and a review of the biological activities of structurally related furan derivatives. Due to the limited availability of specific experimental data for this compound, this guide leverages information from closely related analogs to provide a predictive and comparative analysis.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported, its fundamental properties can be predicted based on its chemical structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 4208-63-3PubChem[3]
Molecular Formula C₈H₁₀O₂PubChem[3]
Molecular Weight 138.16 g/mol PubChem[3]
Appearance Not Reported-
Boiling Point Not Reported-
Melting Point Not Reported-
Solubility Not Reported-

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals
¹H NMR Signals corresponding to the furan ring protons (typically in the range of δ 6.0-7.5 ppm), a singlet for the methylene protons adjacent to the furan ring and the carbonyl group, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
¹³C NMR Signals for the furan ring carbons (typically in the range of δ 105-150 ppm), a signal for the carbonyl carbon (typically δ > 200 ppm), and signals for the aliphatic carbons.
IR (Infrared) A strong absorption band for the C=O stretching vibration (around 1715 cm⁻¹), C-H stretching vibrations for the furan ring (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹), and C-O stretching vibrations of the furan ring.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely involve cleavage at the C-C bonds adjacent to the carbonyl group.

Synthesis of this compound

A plausible synthetic route for this compound involves the Grignard reaction between 2-furylacetonitrile and ethylmagnesium bromide, followed by acidic hydrolysis.[4][5][6][7][8]

Proposed Synthesis Workflow

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis 2-Furylacetonitrile 2-Furylacetonitrile Imine_Intermediate Intermediate Imine Salt 2-Furylacetonitrile->Imine_Intermediate Nucleophilic Attack Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethylmagnesium_Bromide->Imine_Intermediate Final_Product This compound Imine_Intermediate->Final_Product Hydrolysis Acidic_Workup Aqueous Acid (e.g., H₃O⁺) Acidic_Workup->Final_Product RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibits (when active) Furanone Furanone Derivative Furanone->PI3K Potential Inhibition Furanone->Akt Potential Inhibition Furanone->mTORC1 Potential Inhibition

References

Unveiling 1-(Furan-2-yl)butan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Furan-2-yl)butan-2-one, a furan derivative with the chemical formula C₈H₁₀O₂, is a molecule of interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The furan scaffold is a prevalent motif in a multitude of biologically active compounds, contributing to a wide array of pharmacological effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an exploration of the potential biological activities associated with its structural class. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on available data and computational predictions.

PropertyValueSource
Molecular Formula C₈H₁₀O₂PubChem[1]
Molecular Weight 138.16 g/mol PubChem[1]
CAS Number 4208-63-3PubChem[1]
Appearance Not specified-
Boiling Point ~192 °C (Predicted for isomer)ChemBK[2]
Density ~1.0485 g/cm³ (Predicted for isomer)ChemBK[2]
Natural Occurrence Reported in Perilla frutescensPubChem[1]

Proposed Synthesis of this compound

Proposed Synthetic Scheme

Synthesis of this compound Proposed Synthesis of this compound furan Furan nBuLi n-Butyllithium in THF, -78 °C furan->nBuLi 1. intermediate1 2-Furyllithium nBuLi->intermediate1 Formation of organolithium reagent Ethyl propionate intermediate1->reagent 2. intermediate2 Lithium salt of 1-(Furan-2-yl)propan-1-one reagent->intermediate2 Nucleophilic Acyl Substitution workup Aqueous Workup (e.g., NH4Cl) intermediate2->workup 3. product This compound workup->product Protonation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Furan

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl propionate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Formation of 2-Furyllithium: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add furan (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Acylation: To the freshly prepared solution of 2-furyllithium, add ethyl propionate (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Note: This is a proposed protocol and would require experimental optimization and validation.

Predicted Analytical Data

The following table summarizes the predicted key analytical data for this compound based on its chemical structure and data from analogous compounds.

Analytical TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.37 (dd, J = 1.8, 0.8 Hz, 1H, H5-furan), 6.33 (dd, J = 3.2, 1.8 Hz, 1H, H4-furan), 6.20 (d, J = 3.2 Hz, 1H, H3-furan), 3.75 (s, 2H, -CH₂-), 2.45 (q, J = 7.4 Hz, 2H, -CH₂-CH₃), 1.05 (t, J = 7.4 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 208.0 (C=O), 150.0 (C2-furan), 142.0 (C5-furan), 110.5 (C4-furan), 108.0 (C3-furan), 45.0 (-CH₂-), 36.0 (-CH₂-CH₃), 8.0 (-CH₃)
IR (neat, cm⁻¹) ν: ~2980, 2940 (C-H aliphatic), ~1715 (C=O, ketone), ~1580, 1500 (C=C furan ring), ~1150 (C-O-C furan ring)
Mass Spectrometry (EI) m/z (%): 138 (M⁺), 95, 67, 57, 29

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the furan nucleus is a key pharmacophore in numerous clinically approved drugs and biologically active molecules. Furan derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects[3][4].

Notably, certain furan-containing compounds have been identified as modulators of critical cellular signaling pathways implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers and plays a central role in cell proliferation, survival, and growth[5]. It is plausible that this compound or its derivatives could exhibit similar inhibitory effects on this pathway.

PI3K_Akt_mTOR_Pathway Potential Interaction of Furan Derivatives with the PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Furan This compound (or derivative) Furan->PI3K inhibits?

References

An In-depth Technical Guide to 1-(Furan-2-yl)butan-2-one (CAS 4208-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, potential synthesis, and applications of 1-(Furan-2-yl)butan-2-one, CAS 4208-63-3. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a ketone derivative featuring a furan ring. Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 4208-63-3[1][2]
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-(2-Furanyl)-2-butanone, 1-(2-Furyl)-2-butanone[1]
Physical Form Liquid
Boiling Point 187.9 °C at 760 mmHg[2]
Flash Point 75.1 °C[2]
Density 1.022 g/cm³[2]
Refractive Index 1.465[2]
Water Solubility 6189 mg/L at 25 °C (estimated)[3]

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely available in public databases. However, the following analytical information has been referenced.

Data TypeStatus / Reference
GC-MS Data available in NIST Mass Spectrometry Data Center.[1]
¹³C NMR Spectrum available from SpectraBase.[1]
¹H NMR No experimental data found in the searched resources.
IR Spectrum No experimental data found in the searched resources.
Kovats Retention Index Standard polar: 1584, 1585, 1591, 1598

A general workflow for the characterization of a synthesized chemical compound like this compound is illustrated below.

G General Workflow for Chemical Compound Characterization cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_purity Purity & Properties cluster_safety Safety Assessment synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Distillation, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir IR Spectroscopy purification->ir gc Gas Chromatography (GC) purification->gc phys_props Physical Property Measurement (BP, MP, Density) purification->phys_props safety Toxicological & Hazard Assessment purification->safety

Workflow for Compound Characterization

Safety and Handling

A specific, official GHS classification for this compound has not been found in the reviewed literature.[3] Therefore, this compound should be handled with the standard care accorded to all laboratory chemicals whose toxicological properties have not been fully investigated.

General Handling Precautions:

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.

Experimental Protocols: Synthesis

Hypothetical Protocol: Acylation of 2-Furylmethylmagnesium Halide

This proposed protocol is theoretical and requires experimental optimization and validation. It is based on standard Grignard reaction principles.

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF.

    • Slowly add a solution of 2-(chloromethyl)furan in the anhydrous solvent to initiate the formation of the Grignard reagent (2-furylmethylmagnesium chloride). An iodine crystal may be used to initiate the reaction.

    • Once the reaction starts, add the remaining 2-(chloromethyl)furan solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of propionyl chloride in anhydrous solvent.

    • Cool this solution in an ice-salt bath or dry ice-acetone bath.

    • Slowly add the prepared Grignard reagent from step 1 to the cooled propionyl chloride solution via a cannula or dropping funnel. Maintain a low temperature to control the reaction's exothermicity.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt such as magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product, likely a liquid, via vacuum distillation to obtain this compound.

G Hypothetical Synthesis of this compound reagent1 2-(Chloromethyl)furan intermediate 2-Furylmethylmagnesium Chloride (Grignard Reagent) reagent1->intermediate Anhydrous Ether/THF reagent2 Magnesium (Mg) reagent2->intermediate Anhydrous Ether/THF reagent3 Propionyl Chloride product This compound reagent3->product Acylation (Low Temp) intermediate->product Acylation (Low Temp)

Plausible Synthetic Pathway

Applications and Relevance in Drug Development

While specific applications for this compound are not extensively documented, its structural motifs—the furan ring and a ketone functional group—are of significant interest in medicinal chemistry and drug discovery.

Natural Occurrence:

  • This compound has been identified as a volatile component in Corinthian currant finishing side-stream syrups.[5]

  • It has also been reported to occur in Perilla frutescens (also known as perilla or shiso).[1]

Potential in Medicinal Chemistry: The furan ring is a key structural component in numerous pharmacologically active compounds and approved drugs.[6] It is often considered a bioisostere for phenyl rings, offering modified electronic properties and metabolic profiles.[6]

  • Anti-inflammatory Agents: Furanone derivatives have been synthesized and tested as anti-inflammatory agents, showing dual inhibition of COX-2 and LOX enzymes.[7]

  • Kinase Inhibition: The furan scaffold is present in selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases.[8]

  • General Scaffolding: The furan ring serves as a versatile scaffold in a wide array of therapeutic areas, including antibacterial, antifungal, antiviral, and anticancer agents.[6]

Given these precedents, this compound represents a valuable building block. The ketone functionality allows for a variety of chemical transformations, such as reductive amination, aldol condensation, or conversion to other heterocyclic systems, enabling the synthesis of diverse compound libraries for screening against various biological targets.

G Potential Applications of the Furan Scaffold in Drug Discovery cluster_apps Therapeutic Areas furan Furan Scaffold (e.g., this compound) anti_inflammatory Anti-inflammatory furan->anti_inflammatory COX/LOX Inhibition kinase_inhibition Kinase Inhibition (e.g., PI3Kγ) furan->kinase_inhibition ATP-competitive Binding antimicrobial Antimicrobial furan->antimicrobial Antibacterial/ Antifungal anticancer Anticancer furan->anticancer Cytotoxicity

Furan Scaffold in Medicinal Chemistry

References

physical and chemical properties of 1-(furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(furan-2-yl)butan-2-one. The furan moiety is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This document collates available data on the synthesis, spectroscopic characterization, and reactivity of this compound. While specific biological data for this compound is limited, this guide explores the known activities of structurally related furan derivatives, offering a foundation for future research and drug discovery endeavors. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic and analytical techniques are provided.

Core Physical and Chemical Properties

This compound, a ketone derivative of furan, possesses a unique combination of a heteroaromatic ring and a reactive carbonyl group.[3] Its physicochemical properties are crucial for its handling, formulation, and potential biological interactions.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

PropertyThis compound4-(Furan-2-yl)butan-2-one1-(Furan-2-yl)butan-1-oneSource(s)
Molecular Formula C₈H₁₀O₂C₈H₁₀O₂C₈H₁₀O₂[3]
Molecular Weight ( g/mol ) 138.16138.16138.16[3]
Appearance Data not availableColourless solid; Spicy caramel aromaColourless liquid; Balsamic aroma
Boiling Point (°C) 98-100 (at 27 Torr)203192
Melting Point (°C) Data not available86-8710-12
Density (g/cm³) Data not available1.0398 (at 20 °C)1.0485
Solubility Slightly soluble in waterSlightly soluble in waterInsoluble in water; Soluble in ethanol
Refractive Index Data not available1.4651.465

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and effective method is the Friedel-Crafts acylation of furan.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize this compound by the acylation of furan with butyryl chloride using a Lewis acid catalyst.

Materials:

  • Furan

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C (ice bath).

  • Slowly add butyryl chloride to the suspension with vigorous stirring.

  • After the formation of the acylium ion complex, add furan dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Furan, Butyryl Chloride, AlCl₃, DCM Reaction_Setup Reaction Setup (Inert atmosphere, 0 °C) Reactants->Reaction_Setup Acylation Friedel-Crafts Acylation Reaction_Setup->Acylation Workup Aqueous Workup (HCl, NaHCO₃) Acylation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Synthesis Workflow
Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the furan ring protons (in the aromatic region), the methylene protons adjacent to the furan ring and the carbonyl group, the methylene protons of the ethyl group, and the terminal methyl protons.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the furan ring, and the aliphatic carbons of the butanone chain.
FTIR (cm⁻¹) A strong absorption band for the C=O stretch of the ketone (typically ~1715 cm⁻¹), C-H stretching of the furan ring (above 3000 cm⁻¹), C-H stretching of the alkyl chain (below 3000 cm⁻¹), and C-O-C stretching of the furan ring.
Mass Spec (m/z) A molecular ion peak at m/z = 138.16, along with characteristic fragmentation patterns including loss of the ethyl group, the butyryl group, and fragmentation of the furan ring.
Experimental Protocol: Spectroscopic Analysis

Objective: To acquire and interpret the ¹H NMR, ¹³C NMR, FTIR, and Mass spectra of this compound.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain a background spectrum of the empty ATR crystal or KBr pellet.

  • Place a small amount of the liquid or solid sample on the ATR crystal or prepare a KBr pellet.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or GC-MS/LC-MS system.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Characterization:

Characterization_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Spectroscopic Characterization Workflow

Chemical Reactivity

The furan ring in this compound is an electron-rich diene, making it susceptible to various chemical transformations, including cycloaddition and rearrangement reactions.

Piancatelli Rearrangement

Under acidic conditions, 2-furylcarbinols can undergo a Piancatelli rearrangement to form 4-hydroxycyclopentenone derivatives. While this compound is not a carbinol, it can be readily reduced to the corresponding alcohol, which would then be a substrate for this rearrangement.

Proposed Reaction Scheme:

Piancatelli_Reaction Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Step 1 Carbinol 1-(Furan-2-yl)butan-2-ol Reduction->Carbinol Rearrangement Piancatelli Rearrangement (Acidic conditions) Carbinol->Rearrangement Step 2 Product 4-Hydroxy-5-(...) cyclopentenone Rearrangement->Product

Piancatelli Rearrangement Pathway
Diels-Alder Reaction

The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of oxabicyclic adducts. This reaction is a powerful tool for the construction of complex cyclic systems.

General Reaction Scheme:

Diels_Alder_Reaction Diene This compound (Diene) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Cycloaddition Adduct Oxabicyclic Adduct Cycloaddition->Adduct

Diels-Alder Reaction

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented in the reviewed literature, the furan scaffold is a well-established pharmacophore with a broad range of biological activities.[2] Derivatives of furan have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4]

Anticancer Potential

Many furan-containing compounds have been reported to exhibit cytotoxic activity against various cancer cell lines.[5] One of the proposed mechanisms of action involves the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][6] This pathway plays a critical role in cell proliferation, survival, and growth. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

Hypothesized Signaling Pathway Modulation:

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Furan_Derivative This compound (Hypothetical Inhibitor) Furan_Derivative->PI3K Inhibits (Potential) Furan_Derivative->Akt Inhibits (Potential) Growth_Factor Growth Factor Growth_Factor->RTK Binds

Hypothesized PI3K/Akt Pathway Inhibition

Disclaimer: The inhibition of the PI3K/Akt pathway by this compound is a hypothesis based on the known activities of other furan derivatives and has not been experimentally confirmed for this specific compound.

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[7] The mechanism of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: In Vitro Biological Evaluation

Objective: To assess the potential cytotoxic and antimicrobial activities of this compound.

Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Antimicrobial Assay (Broth Microdilution):

  • Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).

  • Incubate the plate under appropriate conditions for the growth of the microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion

This compound is a versatile chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has provided a summary of its known and predicted properties, along with detailed experimental protocols for its synthesis and characterization. While specific biological data for this compound is currently lacking, the established activities of related furan derivatives suggest that it may possess interesting pharmacological properties. Further investigation into the biological effects and mechanisms of action of this compound is warranted to fully elucidate its potential as a lead compound in drug discovery.

References

Unveiling the Elusive Natural Occurrence of 1-(Furan-2-yl)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Furan-2-yl)butan-2-one, a furan derivative with potential applications in chemical synthesis and drug discovery, presents a fascinating case of reported yet enigmatic natural occurrence. While databases suggest its presence in the plant kingdom, a comprehensive examination of the primary scientific literature reveals a more complex picture. This technical guide delves into the current state of knowledge regarding the natural sources of this compound, providing a critical analysis of the available data, outlining relevant experimental protocols for the analysis of related compounds, and exploring the broader context of furan derivatives in nature.

Natural Occurrence: A Tale of a Single Report

The primary indication for the natural occurrence of this compound comes from its listing in the PubChem database, which cites the LOTUS (Natural Products Online) database as its source.[1][2] According to this entry, the compound has been reported in Perilla frutescens (L.) Britton, a well-known aromatic plant from the Lamiaceae family.[1][2]

However, an extensive review of the primary scientific literature on the volatile and non-volatile components of Perilla frutescens does not yield a direct confirmation of the isolation and identification of this compound.[3][4][5][6][7] The dominant furan ketone identified in various chemotypes of Perilla frutescens is "perilla ketone," which is structurally distinct, identified as 1-(furan-3-yl)-4-methylpentan-1-one.[6] This discrepancy highlights a critical gap in the current knowledge and underscores the need for further primary research to validate the presence and quantify the abundance of this compound in Perilla frutescens.

While the definitive natural source of this compound remains to be unequivocally established, the broader class of furan derivatives is widespread in nature. These compounds are found in a variety of sources, often contributing to their characteristic aromas and flavors.

Potential, but Unconfirmed, Natural Sources

Given the chemical nature of this compound, several other natural sources warrant investigation for its potential presence:

  • Thermally Processed Foods: Furan and its derivatives are known to be formed during the thermal processing of food through the Maillard reaction and caramelization of sugars.[8] Roasted coffee, cooked meat, and black tea are rich sources of various furan compounds, making them plausible, albeit unconfirmed, sources of this compound.[5][6]

  • Other Plants: Furan fatty acids and other furan-containing secondary metabolites are known to occur in various plants, including edible flowers and other members of the Lamiaceae family.[9][10][11]

  • Fungi and Marine Organisms: The fungal kingdom and marine environments are rich sources of diverse secondary metabolites, including a wide array of furan derivatives.[1][12][13][14][15]

Quantitative Data

Due to the lack of primary literature confirming the natural occurrence of this compound, there is currently no quantitative data available on its concentration in any natural source. The table below is provided as a template for future research, should the compound be definitively identified and quantified.

Natural SourcePlant/Organism PartConcentration (e.g., µg/g dry weight)Analytical MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

While specific protocols for the isolation and identification of this compound from a natural matrix are not available, the following section outlines general and relevant methodologies for the analysis of furan derivatives from complex mixtures.

General Workflow for the Analysis of Volatile Furan Derivatives

The analysis of volatile furan derivatives from natural sources typically involves extraction, separation, and identification steps.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification extraction_methods Headspace-Solid Phase Microextraction (HS-SPME) Solvent-Assisted Flavor Evaporation (SAFE) Liquid-Liquid Continuous Extraction (LLCE) Hydrodistillation (HD) analysis Gas Chromatography-Mass Spectrometry (GC-MS) extraction_methods->analysis Sample Introduction identification Mass Spectral Library Comparison Retention Index Matching analysis->identification Data Analysis

General workflow for volatile furan analysis.
Key Experimental Methodologies

1. Headspace-Solid Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, sensitive, and solvent-free technique for the analysis of volatile and semi-volatile compounds.

  • Principle: Volatile compounds from a solid or liquid sample are allowed to equilibrate in the headspace of a sealed vial. A fused-silica fiber coated with a stationary phase is exposed to the headspace, where it adsorbs the analytes. The fiber is then transferred to the heated injection port of a gas chromatograph for thermal desorption and analysis.

  • Typical Protocol for Plant Material:

    • Sample Preparation: A known amount of the homogenized plant material (e.g., 1-5 g of fresh leaves) is placed in a headspace vial.

    • Internal Standard: An internal standard (e.g., a deuterated analog of the target analyte) is added for accurate quantification.

    • Equilibration: The vial is sealed and heated (e.g., at 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

    • Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the analytes.

    • Desorption and GC-MS Analysis: The fiber is retracted and immediately inserted into the hot injector of the GC-MS system for thermal desorption. The desorbed compounds are separated on a capillary column and detected by the mass spectrometer.

  • Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by matching their retention indices with those of authentic standards.

2. Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a gentle distillation technique used to isolate volatile and semi-volatile compounds from a sample matrix under high vacuum.

  • Principle: The sample is extracted with a solvent, and the extract is introduced into the SAFE apparatus. The volatiles are distilled under high vacuum at a low temperature, minimizing the formation of artifacts.

  • Typical Protocol:

    • Extraction: The sample is extracted with a suitable solvent (e.g., diethyl ether, dichloromethane).

    • Distillation: The extract is slowly added to the distillation flask of the SAFE apparatus, which is maintained under high vacuum. The volatiles are collected in a cold trap.

    • Concentration and Analysis: The collected volatile fraction is carefully concentrated and then analyzed by GC-MS.

Biological Activities of Furan Derivatives

While specific biological activity data for this compound is scarce, the broader class of furan-containing compounds exhibits a wide range of pharmacological properties. This suggests that this compound could be a valuable scaffold for medicinal chemistry.

biological_activities furan_derivatives Furan Derivatives antimicrobial Antimicrobial furan_derivatives->antimicrobial anti_inflammatory Anti-inflammatory furan_derivatives->anti_inflammatory antioxidant Antioxidant furan_derivatives->antioxidant cytotoxic Cytotoxic furan_derivatives->cytotoxic

References

Methodological & Application

Application Notes and Protocols for 1-(Furan-2-yl)butan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 1-(Furan-2-yl)butan-2-one. Based on the well-documented biological activities of structurally related furan-containing compounds, this document outlines potential therapeutic applications, detailed experimental protocols for evaluation, and relevant signaling pathways.

Introduction to this compound

This compound is a heterocyclic ketone containing a furan ring, a structural motif prevalent in a wide array of biologically active compounds. The furan nucleus is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Derivatives of furan have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][1][2][4] The presence of the furan ring can enhance binding affinity to biological targets and improve metabolic stability.[3][1]

This document will focus on two primary potential applications of this compound and its derivatives: anticancer and anti-inflammatory activities.

Potential Therapeutic Application: Anticancer Activity

Furan derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.[5] The proposed mechanism for some furan-containing compounds involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Quantitative Data: Cytotoxicity of Furan Derivatives
Compound IDFuran Derivative ScaffoldCell LineIC50 (µM)Reference Compound
FD-1Furan-based pyridine carbohydrazideMCF-7 (Breast)4.06Staurosporine
FD-2Furan-based N-phenyl triazinoneMCF-7 (Breast)2.96Staurosporine
FNO-12-(furan-2-yl)naphthalen-1-ol derivativeSK-BR-3 (Breast)0.73 µg/mL-
FNO-22-(furan-2-yl)naphthalen-1-ol derivativeMDA-MB-231 (Breast)0.85 µg/mL-
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or MCF-7) using the MTT assay.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[2][6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B D Treat cells with compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add DMSO to dissolve formazan G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability and IC50 I->J

Caption: Workflow for in vitro cytotoxicity assessment.

Signaling Pathway: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a common feature of many cancers. Some furan derivatives have been shown to inhibit this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Furan This compound (Hypothesized Inhibition) Furan->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Experimental Protocol: Western Blot Analysis for PI3K/Akt Pathway Modulation

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture and seed cells as described in the cytotoxicity protocol.

    • Treat cells with this compound at various concentrations for a specified time.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.[3]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[3]

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.[3]

    • Incubate the membrane with primary antibodies overnight at 4°C.[3]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[3]

  • Signal Detection:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

    • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Potential Therapeutic Application: Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory properties.[7] A common mechanism of action involves the inhibition of inflammatory mediators such as nitric oxide (NO).

Quantitative Data: Anti-inflammatory Activity of Furan Derivatives

The following table presents the anti-inflammatory activity of representative furan derivatives.

Compound IDFuran Derivative ScaffoldAssayIC50 (µM)
FQ-12-(furan-2-yl)-4-phenoxyquinolineLysozyme release inhibition4.6
FQ-22-(furan-2-yl)-4-phenoxyquinolineβ-glucuronidase release inhibition5.0
FQ-31-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanoneTNF-α formation inhibition2.3
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[8]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for another 24 hours.[8]

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.[8]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 550 nm.[9]

  • Data Analysis:

    • Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

G cluster_workflow Experimental Workflow: NO Inhibition Assay A Seed RAW 264.7 cells in 96-well plate B Treat cells with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 550 nm F->G H Calculate % NO inhibition and IC50 G->H

Caption: Workflow for nitric oxide inhibition assay.

Synthesis of this compound

While various synthetic routes to furan derivatives exist, a plausible method for the synthesis of the related compound 4-(2-furyl)butan-2-one involves the Michael addition of furan to methyl vinyl ketone.[10] A similar strategy could be adapted for this compound.

Disclaimer: The biological activities and mechanisms of action described herein for this compound are based on data from structurally related compounds and are therefore hypothetical. The provided protocols are intended as a guide for the experimental evaluation of this specific compound.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from furan, a versatile heterocyclic scaffold. The furan nucleus is a key structural component in numerous pharmacologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] These protocols offer step-by-step guidance for the synthesis and evaluation of two important classes of furan derivatives: furo[2,3-d]pyrimidines as potential anticancer agents and furan-containing chalcones as anti-inflammatory agents.

Part 1: Synthesis and Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to act as inhibitors of various protein kinases involved in cancer progression.[6] Certain derivatives have shown potent inhibitory activity against signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.[3][4][7][8][9]

Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine Derivative

This protocol describes the synthesis of a representative furo[2,3-d]pyrimidine derivative, starting from 2-amino-3-cyanofuran, which can be synthesized from readily available starting materials.

Step 1: Synthesis of 2-Amino-4,5-dimethyl-3-cyanofuran

A mixture of acetoin (10 mmol), malononitrile (10 mmol), and triethylamine (20 mmol) in ethanol (50 mL) is stirred at room temperature for 24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then triturated with cold water, and the resulting solid is filtered, washed with water, and dried to afford the 2-amino-4,5-dimethyl-3-cyanofuran.

Step 2: Synthesis of the Furo[2,3-d]pyrimidine Core

The 2-amino-4,5-dimethyl-3-cyanofuran (10 mmol) is refluxed with an excess of formamide (20 mL) for 8-10 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and dried to yield the 4-amino-5,6-dimethylfuro[2,3-d]pyrimidine.

Step 3: Functionalization of the Furo[2,3-d]pyrimidine Core

To a solution of 4-amino-5,6-dimethylfuro[2,3-d]pyrimidine (5 mmol) in an appropriate solvent such as dimethylformamide (DMF), a substituted benzoyl chloride (5.5 mmol) and a base like triethylamine (6 mmol) are added. The reaction mixture is stirred at 80°C for 4-6 hours. After cooling, the mixture is poured into ice-water, and the precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol to give the final N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)benzamide derivative.

Quantitative Data: Anticancer and Enzyme Inhibitory Activity

The following table summarizes the in vitro anticancer and enzyme inhibitory activities of a series of synthesized furo[2,3-d]pyrimidine derivatives.

Compound IDTarget EnzymeIC50 (µM)Cancer Cell LineGI50 (µM)Reference
10b PI3Kα0.175 ± 0.007HS 578T (Breast)1.51[3][7][8][10]
PI3Kβ0.071 ± 0.003[3][7][8][10]
AKT0.411 ± 0.02[3][7][8][10]
3f EGFR0.121 ± 0.004T-47D (Breast)Not Specified[4][9]
5d Not SpecifiedNot SpecifiedMCF-7 (Breast)1.39[11][12]
5e Not SpecifiedNot SpecifiedMCF-7 (Breast)0.505[11][12]
4a Receptor Tyrosine KinaseNot SpecifiedHepG2 (Liver)0.70[13]
Signaling Pathway Diagram: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers. Furo[2,3-d]pyrimidine derivatives have been designed to inhibit key components of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Furo_pyrimidine Furo[2,3-d]pyrimidine Derivative Furo_pyrimidine->PI3K Inhibition Furo_pyrimidine->Akt Inhibition

Caption: PI3K/Akt signaling pathway and points of inhibition by furo[2,3-d]pyrimidine derivatives.

Part 2: Synthesis and Anti-inflammatory Activity of Furan-Containing Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors of flavonoids and exhibit a wide range of biological activities. The incorporation of a furan ring into the chalcone scaffold has been shown to enhance their anti-inflammatory properties.[14]

Experimental Protocol: Synthesis of Furan-Containing Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of a furan-containing chalcone.

Step 1: Reactant Preparation

In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of furan-2-carboxaldehyde and a substituted acetophenone (e.g., 4'-methoxyacetophenone) in ethanol (30-50 mL).

Step 2: Condensation Reaction

Cool the solution in an ice bath. While stirring, add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide (KOH), dropwise. The reaction mixture is typically stirred at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.

Step 3: Product Isolation and Purification

Pour the reaction mixture into a beaker containing crushed ice and water. If a precipitate has formed, it can be collected by vacuum filtration. If the product is soluble, acidify the solution with dilute hydrochloric acid (HCl) to a neutral pH to induce precipitation. The crude product is then washed with cold water and purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of synthesized chalcones can be evaluated using various in vitro and in vivo assays. The following table presents representative data for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Compound IDCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Chalcone Derivative 1 3575[15]
Chalcone Derivative 2 4282[15]
Chalcone Derivative 3 2868[15]
Ibuprofen (Reference) 5050[16]
Workflow Diagram: Biological Evaluation of Chalcones

The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized furan-containing chalcones.

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation Synthesis Chalcone Synthesis (Claisen-Schmidt) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Anti-inflammatory Assays (e.g., COX Inhibition Assay) Characterization->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) In_Vitro->Cytotoxicity In_Vivo In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) Cytotoxicity->In_Vivo Promising Candidates Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins) In_Vivo->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Caption: A logical workflow for the synthesis and biological evaluation of furan-containing chalcones.

References

Application Notes and Protocols: 1-(Furan-2-yl)butan-2-one in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan derivatives are a class of heterocyclic organic compounds that are integral to the flavor and fragrance industry, often contributing sweet, fruity, nutty, or meaty notes.[1] This document provides detailed application notes and protocols for the potential use of 1-(Furan-2-yl)butan-2-one in fragrance formulations. It is critical to note that while many furan derivatives are utilized in perfumery, some sources explicitly state that this compound is "not for fragrance use".[2] This recommendation may be due to a variety of factors, including regulatory status, potential for instability or discoloration, or an olfactory profile deemed unsuitable for fragrance applications. However, for the purpose of scientific exploration and to address the user's query, this document will explore its potential application based on its known organoleptic properties, drawing parallels with structurally similar compounds where appropriate.

A structurally related isomer, 4-(furan-2-yl)butan-2-one (also known as furfurylacetone), is described as having a "spicy caramel aroma," suggesting that minor structural modifications can significantly impact the olfactory profile and suitability for fragrance use.[3]

Olfactory Profile and Physicochemical Properties

Table 1: Physicochemical and Olfactory Properties of Furan Derivatives

PropertyThis compound4-(Furan-2-yl)butan-2-one
CAS Number 4208-63-3[4]699-17-2[3]
Molecular Formula C₈H₁₀O₂[4]C₈H₁₀O₂[3]
Molecular Weight 138.16 g/mol [4]138.16 g/mol [3]
Boiling Point Not available203 °C[3]
Flash Point 75.10 °C (estimated)[2]77 °C[3]
Solubility Soluble in alcohol[2]Slightly soluble in water[3]
Olfactory Description Slight rum-like (flavor)[2]Spicy caramel aroma[3]
Recommended Use Not for fragrance use[2]Flavor and Fragrance Ingredient

Hypothetical Application in Fragrance Formulations

Given its "rum-like" character, this compound could theoretically be explored as a modifier in gourmand, oriental, and floriental fragrance compositions. Its primary function would be to impart a subtle, warm, and boozy nuance.

Potential Fragrance Applications:

  • Gourmand Fragrances: To enhance vanilla, chocolate, or coffee notes, adding a sophisticated, slightly fermented complexity.

  • Oriental Fragrances: To complement spicy and resinous notes like cinnamon, clove, and benzoin, adding a touch of sweetness and warmth.

  • Floriental Fragrances: To add an unexpected twist to rich white floral accords like jasmine and tuberose, providing a subtle, intoxicating undertone.

  • Men's Fragrances: In combination with tobacco, leather, and woody notes to create a warm, comforting, and slightly indulgent accord.

Recommended Use Levels (Hypothetical and Requiring Testing):

Due to the "not for fragrance use" recommendation, any application would require rigorous safety and stability testing.[2] If deemed safe, initial exploratory use levels would be extremely low, likely in the range of 0.01% to 0.1% of the total fragrance concentrate.

Experimental Protocols

Sensory Evaluation Protocol: Descriptive Analysis

This protocol is designed to characterize the olfactory profile of this compound.

Objective: To identify and quantify the sensory attributes of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass vials with PTFE-lined caps

  • Olfactory smelling strips

  • Trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled ventilation, lighting, and temperature.[5]

  • Reference standards for aroma attributes (e.g., rum absolute, vanillin, ethyl cinnamate)

  • Data collection software or standardized scoresheets

Procedure:

  • Sample Preparation: Prepare a 1% solution of this compound in the chosen solvent. Prepare serial dilutions (e.g., 0.5%, 0.1%) to evaluate the impact of concentration on the odor profile.

  • Panelist Training: Familiarize the panel with the reference standards and the terminology to be used in the evaluation.

  • Evaluation:

    • Dip smelling strips into the prepared solutions and allow the solvent to evaporate for a consistent period (e.g., 10 seconds).

    • Present the coded samples to the panelists in the sensory booths.

    • Panelists will evaluate the odor at different time intervals (top note, mid note, base note) and rate the intensity of various descriptors on a structured scale (e.g., 0-15).[5] Descriptors may include: rum, sweet, boozy, fruity, spicy, woody, caramel, and any off-notes.

  • Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each attribute and to assess panelist agreement.

Fragrance Stability Testing Protocol

This protocol assesses the stability of a fragrance formulation containing this compound in a consumer product base.

Objective: To evaluate the physical and chemical stability of the fragrance over time and under various environmental conditions.

Materials:

  • Fragrance formulation containing a known concentration of this compound.

  • Unfragranced product base (e.g., hydroalcoholic solution for a fine fragrance, lotion base, shampoo base).

  • Control sample (fragranced product base without this compound).

  • Glass containers appropriate for the product type.

  • Stability chambers with controlled temperature and light (e.g., 40°C, 25°C with UV light exposure).

  • Analytical instrumentation (GC-MS) for chemical analysis.

  • Colorimeter for color measurement.

  • pH meter.

  • Viscometer.

Procedure:

  • Sample Preparation: Incorporate the fragrance formulation into the product base at a predetermined concentration. Package the samples in the final intended packaging or appropriate glass containers.

  • Initial Analysis (Time 0):

    • Conduct a full sensory evaluation of the fragranced product.

    • Measure and record the initial color, pH, and viscosity.

    • Perform GC-MS analysis to determine the initial concentration of this compound and other key fragrance components.

  • Stability Conditions: Store the samples under various conditions:

    • Accelerated Stability: 40°C in the dark.

    • Real-Time Stability: 25°C in the dark.

    • Light Stability: 25°C with controlled UV/visible light exposure.[6]

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks for accelerated testing), remove samples from the stability chambers and allow them to equilibrate to room temperature.

  • Re-analysis: Repeat the analyses performed at Time 0 (sensory evaluation, color, pH, viscosity, and GC-MS).

  • Data Evaluation: Compare the results at each time point to the initial data to assess any changes in the fragrance profile, physical properties of the product, or the concentration of the fragrance ingredient.

Visualizations

Fragrance_Evaluation_Workflow Fragrance Ingredient Evaluation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance & Stability cluster_2 Phase 3: Safety & Finalization A Source Raw Material (this compound) B Purity Analysis (GC-MS) A->B C Preliminary Olfactory Evaluation (Expert Panel) B->C D Incorporate into Product Base C->D Proceed if Olfactory Profile is Promising E Accelerated Stability Testing (Temperature, Light) D->E F Sensory & Analytical Evaluation (at Time Intervals) E->F G Toxicological Assessment F->G Proceed if Stable H Final Formulation Optimization F->H Reformulate if Unstable G->H I Regulatory Compliance Check H->I J Commercial Fragrance Formulation I->J Approved for Use

Caption: Workflow for the evaluation of a new fragrance ingredient.

Sensory_Evaluation_Process Sensory Evaluation Protocol cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis prep1 Prepare Solutions (1%, 0.5%, 0.1%) prep2 Code Samples prep1->prep2 prep3 Prepare Smelling Strips prep2->prep3 eval1 Present Samples to Panelists in Controlled Booths prep3->eval1 eval2 Evaluate Odor at Top, Mid, and Base Notes eval1->eval2 eval3 Rate Intensity of Descriptors (e.g., Rum, Sweet, Spicy) eval2->eval3 analysis1 Collect Scoresheets eval3->analysis1 analysis2 Statistical Analysis (Mean Scores, ANOVA) analysis1->analysis2 analysis3 Generate Olfactory Profile Report analysis2->analysis3

Caption: Protocol for the sensory evaluation of a fragrance material.

Conclusion

The application of this compound in fragrance formulations presents a complex case. While its "rum-like" organoleptic profile suggests potential in certain fragrance families, the explicit recommendation against its use in fragrances found in some literature necessitates a cautious and thorough approach.[2] The provided protocols for sensory evaluation and stability testing are essential first steps for any researcher considering the use of this molecule. Further investigation into the reasons for the "not for fragrance use" recommendation is strongly advised. In contrast, the structurally similar 4-(furan-2-yl)butan-2-one, with its "spicy caramel aroma," may represent a more immediately viable alternative for fragrance applications.[3] Any exploration of these compounds should be guided by rigorous scientific evaluation and adherence to regulatory and safety standards.

References

Application Notes and Protocols: 1-(Furan-2-yl)butan-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Furan-2-yl)butan-2-one is a versatile bifunctional molecule that serves as a valuable starting material and intermediate in a wide array of organic syntheses. Its structure, featuring a furan ring and a ketone moiety, offers multiple reactive sites for the construction of complex molecular architectures. The furan nucleus can be viewed as a latent 1,4-dicarbonyl equivalent, rendering it a powerful precursor for the synthesis of various five- and six-membered heterocyclic systems. Concurrently, the ketone functionality allows for a diverse range of classical carbonyl chemistry transformations. This unique combination of reactive centers makes this compound a strategic building block in the synthesis of natural products, pharmaceuticals, and advanced materials. Furan derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, further highlighting the importance of this compound in medicinal chemistry and drug discovery programs.[1][2]

Synthesis of Heterocyclic Compounds

The furan ring of this compound can be chemically unmasked to reveal a 1,4-dicarbonyl system, a key precursor for the synthesis of various heterocycles.

Pyridazine Synthesis

The synthesis of pyridazine derivatives from this compound proceeds through a two-step sequence involving the oxidative cleavage of the furan ring to generate a 1,4-dicarbonyl intermediate, followed by condensation with hydrazine.

Experimental Workflow for Pyridazine Synthesis

workflow start This compound step1 Oxidative Cleavage (e.g., Photo-oxygenation or Ozonolysis) start->step1 step2 Reduction of Intermediate (e.g., with Diethyl Sulfide) step1->step2 step3 Condensation with Hydrazine step2->step3 product 3-Ethyl-6-methylpyridazine Derivative step3->product

Caption: General workflow for the synthesis of pyridazine derivatives.

Detailed Experimental Protocol: Synthesis of a 3-Ethyl-6-methylpyridazine Derivative

This protocol is based on a general method for converting furans to pyridazines.[3]

Step 1: Oxidative Cleavage and Reduction

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of a photosensitizer (e.g., Methylene Blue).

  • Cool the solution to -20 °C and bubble oxygen through the mixture while irradiating with a suitable light source (e.g., a sodium lamp) until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, add diethyl sulfide (1.2 equiv.) to the reaction mixture and stir at -20 °C for 2 hours.

  • Remove the solvent and excess diethyl sulfide under reduced pressure to yield the crude 1,4-dicarbonyl intermediate.

Step 2: Condensation with Hydrazine

  • Dissolve the crude 1,4-dicarbonyl intermediate in a suitable solvent like ethanol or tetrahydrofuran.

  • Add hydrazine hydrate (1.0-1.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyridazine derivative.

Reactant/ReagentRoleStoichiometry
This compoundStarting Material1.0 equiv.
Methylene BluePhotosensitizerCatalytic
OxygenOxidantExcess
Diethyl SulfideReducing Agent1.2 equiv.
Hydrazine HydrateCyclizing Agent1.0-1.2 equiv.
Paal-Knorr Pyrrole Synthesis

Similar to pyridazine synthesis, the Paal-Knorr synthesis of pyrroles from this compound requires the initial generation of the corresponding 1,4-dicarbonyl compound. This intermediate is then condensed with a primary amine or ammonia to furnish the pyrrole ring.[1][4][5][6]

Reaction Pathway for Paal-Knorr Pyrrole Synthesis

paal_knorr furan This compound oxidation Oxidative Cleavage furan->oxidation dicarbonyl 1,4-Dicarbonyl Intermediate oxidation->dicarbonyl condensation Paal-Knorr Condensation dicarbonyl->condensation amine Primary Amine (R-NH2) amine->condensation pyrrole Substituted Pyrrole condensation->pyrrole vilsmeier start This compound reagent Vilsmeier Reagent (POCl3, DMF) start->reagent intermediate Iminium Salt Intermediate reagent->intermediate Electrophilic Substitution hydrolysis Aqueous Workup intermediate->hydrolysis product 5-Formyl-1-(furan-2-yl)butan-2-one hydrolysis->product

References

Application Note and Protocol for the GC-MS Analysis of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of furanone derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Furanones are a significant class of heterocyclic organic compounds, often contributing to the characteristic aromas of various foods and natural products.[1] Their accurate quantification is critical in flavor and fragrance chemistry, food quality control, and metabolic studies.[1] Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC) for compounds like furan, robust analytical methods are essential for monitoring their presence to assess human health risks.[2][3] GC-MS is a preferred method for the detection and quantification of these compounds due to its high sensitivity and specificity.[2]

Overview of Analytical Approaches

The high volatility of many furanone derivatives makes Headspace (HS) and Solid-Phase Microextraction (SPME) the primary sample introduction techniques for GC-MS analysis.[2][3]

  • Headspace (HS) GC-MS: This technique is particularly effective for quantifying samples with relatively high concentrations of furanones.[2][3] The sample is heated in a sealed vial, allowing volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system.[2]

  • Solid-Phase Microextraction (SPME) GC-MS: SPME offers enhanced sensitivity for quantifying furanones at lower concentration levels.[2][3] A fiber coated with a stationary phase adsorbs analytes from the sample's headspace, which is then thermally desorbed in the GC inlet for analysis.[2]

For less volatile or more polar furanone derivatives, a derivatization step may be necessary to improve their chromatographic behavior and detection.[4][5][6][7][8]

Experimental Protocols

This section details the methodologies for the analysis of furanone derivatives, including sample preparation and GC-MS instrument parameters.

Sample Preparation

The choice of sample preparation method is dependent on the sample matrix and the specific furanone derivatives of interest.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Furanones in Food Matrices [2][9]

This protocol is suitable for the analysis of volatile furanone derivatives in samples such as fruit, juices, and canned fish.[2][9]

  • Sample Homogenization: Homogenize the sample to ensure uniformity.

  • Vial Preparation:

    • For fruit or juice samples, mix 5 g of the homogenized sample with 5 mL of a saturated NaCl solution in a headspace vial.[2][9]

    • For canned oily fish samples, mix 1 g of the homogenized sample with 9 mL of a saturated NaCl solution in a headspace vial.[2][9]

  • Internal Standard: Add an appropriate deuterated internal standard (e.g., d4-furan) to all samples and calibration standards.[2]

  • Equilibration: Equilibrate the sample at 35°C for 15 minutes.[2][9]

  • SPME Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the sample for 15 minutes at 35°C to adsorb the analytes.[2][9]

  • GC-MS Injection: Immediately introduce the SPME fiber into the GC inlet for thermal desorption.

Protocol 2: QuEChERS-like Extraction for Furanones in Solid Food Matrices [10]

This protocol describes a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach for extracting furanones from meat, cheese, and fish.[10]

  • Sample Preparation: Homogenize a representative sample. Weigh 4 grams of the homogenized sample into a 50 mL centrifuge tube and add two ceramic pieces.

  • Initial Extraction: Add 10 mL of water and 10 mL of acetonitrile (ACN). Shake for 10 minutes.

  • Salting Out: Add 4 grams of MgSO4, 1 gram of NaCl, 1 gram of Na3citrate dihydrate, and 0.5 gram of Na2H citrate sesquihydrate. Shake for another 10 minutes.

  • Centrifugation: Centrifuge at 2500g for 5 minutes.[10]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 4 mL aliquot of the supernatant (acetonitrile layer) into a 15 mL dSPE tube containing a suitable sorbent for lipid removal.

    • Shake for 10 minutes and centrifuge at 2500g for 5 minutes.[10]

  • Final Extract: Transfer the final extract into a sampler vial for GC-MS/MS analysis.[10]

Protocol 3: Derivatization for Polar Furanones [4][5]

Due to their high polarity and instability, some furanones like furaneol are difficult to extract and analyze directly by GC.[4][5] Derivatization can overcome these challenges.[4][5]

  • Reaction Setup: The derivatization can be carried out by reacting the furanone with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature.[4][5]

  • Extraction: The resulting less polar and more stable derivative can then be extracted using SPME and analyzed by GC-MS.[4][5]

GC-MS Instrumentation and Parameters

The following tables outline typical GC-MS parameters for the analysis of furanone derivatives. These may require optimization based on the specific analytes and instrumentation.

Table 1: Gas Chromatography (GC) Conditions

ParameterSetting 1 (Volatile Furanones)Setting 2 (General Purpose)Setting 3 (Furfural Compounds)
Column DB-Wax, 30 m x 0.32 mm, 0.25 µm film thickness[11]HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[9]Rtx-WAX, 30 m x 0.25 mm, 0.25 µm film thickness[12]
Carrier Gas Helium at 10 psi[11]Helium at a constant flow of 1.0 mL/min[9]Helium at a flow rate of 35.7 cm/s[12]
Injection Mode Splitless at 250°C[11]Split (1:10) at 280°C[9]Split[12]
Oven Program 20°C (0.5 min), then 30°C/min to 100°C, then 4°C/min to 145°C (10 min), then 70°C/min to 220°C (2.5 min)[11]32°C (4 min), then 20°C/min to 200°C (3 min)[9]60°C (2 min), then 20°C/min to 120°C, then 10°C/min to 220°C (10 min)[12]

Table 2: Mass Spectrometry (MS) Conditions

ParameterSetting
Ionization Mode Electron Ionization (EI) at 70 eV[2][11]
Ion Source Temp. 150 - 200°C[11][13]
Interface Temp. 220 - 280°C[11][12]
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)[2][9]
Monitored Ions Analyte-specific, e.g., m/z 68 for furan and m/z 72 for d4-furan[2][13]

Data Presentation

Quantitative data from the analysis of furanone derivatives should be presented clearly for easy comparison.

Table 3: Quantitative Analysis of Furanone Derivatives

CompoundMatrixMethodLODLOQLinear RangeConcentration FoundReference
FuraneolAqueous SamplesDerivatization/SPME-GC/MS0.5 ng/mL2 ng/mL2 - 500 ng/mL-[4][5]
FuraneolTomatoDerivatization/SPME-GC/MS---95 - 173 µg/kg[4][5]
FuraneolStrawberriesDerivatization/SPME-GC/MS---1663 - 4852 µg/kg[4][5]
2(5H)-furanoneMeat, Fish, CheeseQuEChERS-GC-MS/MS-50 µg/kg--[10]
3-methyl-2(5H)-furanoneMeat, Fish, CheeseQuEChERS-GC-MS/MS-10 µg/kg--[10]
7 Furfural CompoundsMilk PowderQuEChERS-GC-MS/MS0.0003 - 0.001 mg/kg0.001 - 0.003 mg/kg0.001 - 2 mg/kg-[12]
Furan and 10 derivativesVarious FoodsSPME-GC-MS/MS-0.003 - 0.675 ng/g--[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of furanone derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Extraction Extraction (SPME, QuEChERS, etc.) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Cleanup Extract Cleanup (dSPE) Extraction->Cleanup Derivatization->Cleanup GC_Inlet GC Inlet (Desorption/Injection) Cleanup->GC_Inlet GC_Column GC Separation (Capillary Column) GC_Inlet->GC_Column MS_Detection MS Detection (EI, SIM/MRM) GC_Column->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification Identification Compound Identification (Mass Spectra Library) Data_Acquisition->Identification

GC-MS Analysis Workflow for Furanone Derivatives.

References

Application Notes & Protocols: Purification of 1-(Furan-2-yl)butan-2-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the purification of 1-(Furan-2-yl)butan-2-one using column chromatography, a fundamental technique for the separation of compounds in a mixture. The protocols outlined below are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a furan derivative with potential applications in medicinal chemistry and materials science. The furan ring is a key structural motif in many biologically active compounds, contributing to a range of therapeutic properties[1]. Synthesis of such molecules often results in a crude mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, an efficient purification method is crucial to isolate this compound in high purity for subsequent applications and analyses. Column chromatography, particularly flash chromatography, is a widely used and effective method for this purpose[2][3].

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Chromatographic Method Overview

The purification strategy is based on normal-phase column chromatography, where a silica gel stationary phase is employed with a non-polar mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.

  • Stationary Phase: Silica gel (40-63 µm particle size) is a common choice for the purification of furan derivatives[4].

  • Mobile Phase: A gradient of non-polar and moderately polar solvents, such as a mixture of hexanes and ethyl acetate, is typically effective for eluting furan-containing compounds[5]. The optimal solvent system can be determined by preliminary thin-layer chromatography (TLC) analysis.

Experimental Protocols

Table 1: Materials and Reagents

Material/ReagentGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel (40-63 µm)Chromatography Gradee.g., Macherey-Nagel
HexanesHPLC GradeVarious
Ethyl AcetateHPLC GradeVarious
Dichloromethane (for sample loading)ACS GradeVarious
TLC Plates (Silica gel 60 F254)Analytical GradeVarious
Staining Solution (e.g., p-anisaldehyde)Laboratory GradeVarious

Table 2: Equipment

EquipmentDescription
Glass Chromatography ColumnAppropriate size for the scale of purification
Fraction CollectorOptional, for automated collection
Rotary EvaporatorFor solvent removal
TLC Tank and CapillariesFor reaction monitoring and fraction analysis
UV Lamp (254 nm)For visualization of TLC plates
Hot Plate/Heating MantleFor preparation of staining solution
Standard Laboratory GlasswareBeakers, flasks, funnels, etc.

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Visualize the developed plate under a UV lamp (254 nm) and by staining with a suitable agent like p-anisaldehyde.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

The following protocol is a general guideline for the purification of this compound.

  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed. A layer of sand can be added to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the low-polarity mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the compound of interest. A stepwise gradient could be, for example, 95:5, 90:10, and then 85:15 hexanes:ethyl acetate[5].

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table illustrates the type of data that should be collected and organized during the purification process. The values provided are hypothetical and serve as an example.

Table 3: Illustrative Purification Data for this compound

ParameterValue
Mass of Crude Product5.0 g
Column Dimensions5 cm diameter x 30 cm length
Mass of Silica Gel150 g
Mobile Phase GradientHexanes:Ethyl Acetate (95:5 to 85:15)
Volume of Fractions20 mL
Fractions containing pure product15-25
Mass of Purified Product4.2 g
Yield84%
Purity (by GC-MS or NMR)>98%
Rf (9:1 Hexanes:EtOAc)0.35

Visualization of the Workflow

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Mobile Phase Optimization) Crude->TLC Sample_Loading Sample Loading (Wet or Dry) Crude->Sample_Loading Column_Prep Column Preparation (Slurry Packing) TLC->Column_Prep Optimized Solvent System Column_Prep->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Purified this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

Table 4: Common Issues and Solutions in Chromatography

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. A shallower gradient may be required.
Column overloading.Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (increase the proportion of hexanes).
Compound Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Tailing of Spots on TLC/Bands on Column Compound may be acidic or basic, interacting with silica.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Sample is not fully dissolved.Ensure complete dissolution of the sample before loading.

For more complex separations, such as separating positional isomers (e.g., this compound from 1-(furan-3-yl)butan-2-one), a stationary phase with different selectivity, such as a phenyl or cyano-based column, might be more effective[6]. For the separation of enantiomers, a chiral stationary phase would be necessary[6].

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Silica gel dust can be harmful if inhaled; handle it carefully.

By following these guidelines, researchers can effectively purify this compound, ensuring a high-quality starting material for their scientific endeavors.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-(Furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(Furan-2-yl)butan-2-one. As the furan motif is a key structural component in numerous pharmaceuticals and natural products, detailed analytical protocols for furan-containing compounds are essential for structure elucidation, purity assessment, and quality control in drug discovery and development.

Introduction

This compound is a ketone derivative featuring a furan ring, a five-membered aromatic heterocycle containing an oxygen atom. The unique electronic environment of the furan ring and its influence on the adjacent side chain result in a characteristic NMR spectrum. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the unambiguous structural confirmation and purity determination of such molecules. This document outlines the detailed experimental protocols for acquiring high-quality NMR spectra of this compound and presents the expected spectral data in a clear, tabular format.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra. The following section details the necessary steps from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Analyte Quantity: For ¹H NMR spectroscopy, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for furan derivatives due to its excellent solubilizing properties and relatively clean spectral window. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the specific experimental requirements, though chemical shifts may vary slightly.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the deuterated solvent using a clean pipette.

    • Gently vortex or swirl the vial to ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Instrument: A modern NMR spectrometer with a field strength of at least 300 MHz is recommended for good spectral dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient to cover all proton signals.

    • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: A spectral width of 0 to 220 ppm will encompass all carbon signals.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR data for a closely related compound, 4-(Furan-2-yl)butan-2-one oxime, which provides a reference for the expected chemical shifts in this compound.[1] The atom numbering corresponds to the structure provided in the diagram below.

Table 1: ¹H NMR Data of 4-(Furan-2-yl)butan-2-one oxime in CDCl₃ [1]

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H3'6.04m1H-
H4'6.28m1H-
H5'7.30m1H-
H12.54 (trans), 2.68 (cis)m2H-
H32.86m2H-
CH₃ (oxime)1.89 (trans), 1.82 (cis)s3H-

Table 2: ¹³C NMR Data of 4-(Furan-2-yl)butan-2-one oxime in CDCl₃ [1]

Atom NumberChemical Shift (δ, ppm) (trans isomer)Chemical Shift (δ, ppm) (cis isomer)
C2'154.55154.67
C3'105.22105.22
C4'110.13110.13
C5'141.14141.14
C124.8523.81
C2157.34157.75
C334.2527.35
CH₃ (oxime)13.5519.87

Note: The provided data is for the oxime derivative. The chemical shifts for this compound will differ, particularly for the carbons and protons of the butanone side chain.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.

Structure of this compound with Atom Numbering cluster_structure C1 C1 C2 C2(O) C2->C1 C2_prime C2' C2->C2_prime C3 C3 C3->C2 C4 C4 C4->C3 C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime O_furan O C5_prime->O_furan O_furan->C2_prime

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow for NMR Analysis cluster_workflow A Sample Weighing (5-10 mg for ¹H, 20-50 mg for ¹³C) B Solvent Addition (0.6-0.7 mL CDCl₃) A->B C Dissolution (Vortexing/Swirling) B->C D Transfer to NMR Tube (Filtration) C->D E NMR Spectrometer Setup D->E F ¹H NMR Acquisition E->F G ¹³C NMR Acquisition E->G H Data Processing (Fourier Transform, Phasing, Baseline Correction) F->H G->H I Spectral Analysis (Peak Picking, Integration, Assignment) H->I

Caption: General experimental workflow for the NMR spectroscopic analysis of this compound.

References

Application Notes and Protocols for the Reaction of 1-(Furan-2-yl)butan-2-one with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors.[1][2] This document provides detailed application notes and protocols for the reaction of 1-(Furan-2-yl)butan-2-one with various Grignard reagents. The furan moiety is a prevalent heterocyclic motif in numerous pharmaceuticals and biologically active compounds, making the synthesis of furan-containing tertiary alcohols a significant endeavor in medicinal chemistry and drug development.

The primary reaction pathway involves the nucleophilic 1,2-addition of the Grignard reagent to the carbonyl group of this compound, yielding a tertiary alcohol after acidic workup.[1][2] However, potential side reactions, such as furan ring opening, may occur under forcing conditions or with sterically demanding reagents. Understanding and controlling these reaction pathways is crucial for achieving desired product outcomes.

Reaction Mechanism and Specificity

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the corresponding tertiary alcohol.

General Reaction Scheme:

G ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Addition grignard R-MgX (Grignard Reagent) grignard->intermediate ether Anhydrous Ether or THF product Tertiary Alcohol intermediate->product 2. Protonation workup Aqueous Acidic Workup (e.g., NH4Cl(aq)) workup->product side_product Magnesium Salts workup->side_product

Caption: General reaction pathway for the Grignard reaction with this compound.

Quantitative Data Summary

The following table summarizes the expected products and representative yields for the reaction of this compound with selected Grignard reagents based on analogous reactions in the chemical literature. Actual yields may vary depending on experimental conditions.

Grignard Reagent (R-MgX)Product NameMolecular Formula of ProductExpected Yield (%)
Methylmagnesium Bromide (CH₃MgBr)2-(Furan-2-yl)-3-methylbutan-2-olC₉H₁₄O₂85 - 95%
Phenylmagnesium Bromide (C₆H₅MgBr)2-(Furan-2-yl)-3-phenylbutan-2-olC₁₄H₁₆O₂75 - 85%
Ethylmagnesium Bromide (C₂H₅MgBr)3-(Furan-2-ylmethyl)-3-pentanolC₁₀H₁₆O₂80 - 90%

Experimental Protocols

4.1 Materials and Reagents

  • This compound

  • Magnesium turnings

  • Bromomethane, Bromoethane, or Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

4.2 Experimental Workflow

G A Apparatus Setup and Drying B Grignard Reagent Preparation A->B Inert Atmosphere C Reaction with Ketone B->C Dropwise addition of Ketone D Reaction Quench and Workup C->D Pour onto ice/NH4Cl(aq) E Extraction D->E Separate Layers F Drying and Solvent Removal E->F Combine organic layers G Purification (e.g., Column Chromatography) F->G Crude Product H Characterization G->H Purified Product

Caption: Experimental workflow for the synthesis of tertiary alcohols.

4.3 Detailed Methodology

Step 1: Preparation of the Grignard Reagent (General Procedure)

  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion (approx. 10%) of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with this compound

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude tertiary alcohol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Potential Side Reactions

While the 1,2-addition to the carbonyl is the major pathway, under certain conditions, particularly with sterically hindered Grignard reagents or at elevated temperatures, furan ring-opening can occur. This typically involves a 1,4-addition across the furan ring, leading to the formation of dienone derivatives. Careful control of reaction temperature and the use of less sterically hindered Grignard reagents can minimize this side reaction.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.

  • Anhydrous ethers are highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

  • The quenching of the Grignard reaction is exothermic. Perform this step slowly and with adequate cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Derivatization of 1-(Furan-2-yl)butan-2-one for Analytical Applications

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the chemical derivatization of this compound, a ketone of interest in various fields. Direct analysis of ketones by gas chromatography (GC) can sometimes be hampered by issues such as peak tailing and insufficient sensitivity. Chemical derivatization addresses these challenges by converting the analyte into a more volatile, stable, and detectable form. The primary method detailed herein is the oximation of the carbonyl group using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a reagent highly effective for enhancing detection by Gas Chromatography-Mass Spectrometry (GC-MS), particularly with an Electron Capture Detector (ECD) or when using Negative Chemical Ionization (NCI) mode.

Introduction and Analytical Principle

This compound is a carbonyl compound whose accurate quantification is crucial in various research contexts. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For ketones, a common and highly effective strategy is to target the carbonyl group.

The derivatization of this compound with PFBHA involves the reaction of its ketone functional group with the hydroxylamine moiety of PFBHA. This reaction forms a pentafluorobenzyl oxime (PFB-oxime) derivative.

Reaction Scheme: R-C(=O)-R' (Ketone) + NH₂-O-CH₂-C₆F₅ (PFBHA) → R-C(=N-O-CH₂-C₆F₅)-R' (PFB-oxime) + H₂O

The key advantages of this derivatization are:

  • Enhanced Volatility and Thermal Stability: The resulting oxime is typically more volatile and thermally stable than the parent ketone, leading to better peak shape and resolution in GC analysis.[2][3]

  • Improved Sensitivity: The introduction of the pentafluorobenzyl group, which is strongly electron-capturing, makes the derivative highly sensitive to detection by GC-ECD.[4] It also enhances ionization efficiency for GC-MS analysis, especially in the highly selective and sensitive NCI mode.[2][5]

  • Broad Applicability: PFBHA is a versatile reagent that reacts quantitatively with a wide range of aldehydes and ketones.[6]

It is important to note that the derivatization reaction can produce two geometric isomers, the (E) and (Z) oximes, which may be separated by the GC column. For quantification, it is recommended to use the sum of the peak areas of both isomers to ensure accuracy and reproducibility.[7]

Experimental Protocol: Derivatization with PFBHA for GC-MS Analysis

This protocol provides a step-by-step method for the derivatization of this compound in a solvent standard, followed by analysis.

Materials and Reagents
  • Analyte: this compound (purity >98%)

  • Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), (purity >98%)

  • Internal Standard (IS): (Optional, but recommended) e.g., d4-Furan or another suitable deuterated analog.

  • Solvents: Hexane or Isooctane (GC-grade), Ethyl Acetate (GC-grade), Methanol (HPLC-grade), Reagent-grade water.

  • pH Adjustment: 1 M Sodium Hydroxide (NaOH), 1 M Hydrochloric Acid (HCl).

  • Equipment:

    • 2 mL amber glass autosampler vials with PTFE-lined screw caps.

    • Volumetric flasks and pipettes.

    • Vortex mixer.

    • Heating block or water bath.

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Preparation of Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with methanol or the final extraction solvent (e.g., hexane).

  • PFBHA Reagent Solution (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of reagent-grade water. This solution should be stored refrigerated and prepared fresh weekly.

Derivatization Procedure
  • Sample Preparation: Pipette 100 µL of the working standard solution (or sample extract) into a 2 mL glass vial.

  • Reagent Addition: Add 200 µL of the aqueous PFBHA reagent solution (10 mg/mL) to the vial.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30-60 minutes to facilitate the reaction.[8]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Extraction: Add 500 µL of hexane (or another suitable organic solvent like isooctane) to the vial. Cap and vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic phase.

  • Phase Separation: Allow the layers to separate. A brief centrifugation can aid in this process.

  • Sample Transfer: Carefully transfer the upper organic layer into a clean autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

The following are suggested starting parameters and may require optimization for your specific instrument.

  • GC System: Agilent 8890 or equivalent.

  • MS System: Agilent 5977 MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.[7]

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C (for EI) or as optimized for NCI.

  • Ionization Mode: Electron Impact (EI) at 70 eV or Negative Chemical Ionization (NCI). NCI is often preferred for higher sensitivity.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for the this compound PFB-oxime derivative should be determined by running a full scan analysis of a high-concentration standard first. The pentafluorobenzyl fragment (m/z 181) is typically a prominent ion in EI mode.

Data Presentation

The following table summarizes the typical analytical performance characteristics that can be achieved for carbonyl compounds using PFBHA derivatization followed by chromatographic analysis.

ParameterTypical ValueAnalytical TechniqueNotes
Limit of Detection (LOD) 0.4 - 10 ng/mLGC-MS (NCI)Sensitivity is highly dependent on the specific compound and instrument tuning.[9]
Limit of Detection (LOD) ~14 - 50 ng/mLLC-UVFor the PFBHA O-oxime derivatives of various aldehydes.[10]
Limit of Quantification (LOQ) 1.0 - 20 ng/mLGC-MS (NCI)Typically 3-5 times the LOD.[9]
Linearity (r²) > 0.995GC-MS / LC-UVAchievable over several orders of magnitude.[9]
Reaction Time 30 - 60 minPFBHA OximationTemperature can be optimized to reduce time (e.g., 60-80°C).[8]
Derivative Stability StablePFB-OximePFBHA derivatives are known to be stable for analysis.[4]

Visualization

The following diagrams illustrate the derivatization workflow and the logical relationship of the analytical steps.

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_extraction Derivative Extraction cluster_analysis Instrumental Analysis Prep_Analyte Prepare this compound Working Standard Mix 1. Mix Analyte and PFBHA Reagent in Vial Prep_Analyte->Mix Prep_PFBHA Prepare PFBHA Aqueous Solution Prep_PFBHA->Mix Heat 2. Heat at 60°C for 30-60 min Mix->Heat Cool 3. Cool to Room Temperature Heat->Cool Add_Solvent 4. Add Hexane and Vortex Cool->Add_Solvent Transfer 5. Transfer Organic Layer to Autosampler Vial Add_Solvent->Transfer GCMS Inject into GC-MS Transfer->GCMS Data Acquire and Process Data GCMS->Data

Caption: Workflow for PFBHA derivatization and GC-MS analysis.

Analytical_Logic Analyte This compound (Ketone) Problem Challenges: - Lower Volatility - Poor Sensitivity Analyte->Problem Solution Solution: Derivatization with PFBHA Analyte->Solution Problem->Solution Derivative PFB-Oxime Derivative Solution->Derivative Properties Improved Properties: + Increased Volatility + Enhanced Thermal Stability + High ECD/NCI Response Derivative->Properties Analysis Sensitive & Robust Analysis (GC-MS, GC-ECD) Properties->Analysis

Caption: Rationale for the derivatization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Furan-2-yl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of furan with either butyryl chloride or butanoic anhydride. This electrophilic aromatic substitution reaction introduces the butyryl group onto the furan ring, typically at the 2-position.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: The primary challenges stem from the inherent reactivity and sensitivity of the furan ring.[1] Furan is prone to polymerization and ring-opening under strongly acidic conditions, which are often employed in classical Friedel-Crafts reactions.[2][3] This can lead to low yields and the formation of intractable polymeric byproducts.[3]

Q3: What are the expected byproducts in the synthesis of this compound?

A3: The main byproducts are typically:

  • 2,5-Dibutyrylfuran: Formed from the diacylation of the furan ring.

  • Polymeric materials: Dark-colored, tar-like substances resulting from the acid-catalyzed polymerization of furan.[2][4]

  • Butyric acid: Formed from the hydrolysis of butyryl chloride or butanoic anhydride if moisture is present in the reaction.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, consider the following:

  • Use of Milder Catalysts: Opt for milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) instead of strong Lewis acids like aluminum chloride (AlCl₃).[1] Phosphoric acid can also be an effective catalyst.[3]

  • Control of Stoichiometry: Use a slight excess of the acylating agent, but avoid a large excess to reduce the likelihood of diacylation.

  • Low Reaction Temperature: Performing the reaction at lower temperatures can help to control the reaction rate and minimize polymerization.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent hydrolysis of the acylating agent and the catalyst.[5]

Q5: What is a suitable method for purifying the final product?

A5: Vacuum distillation is the most common and effective method for purifying this compound from the reaction mixture.[5] This technique allows for the separation of the desired product from less volatile byproducts and polymeric materials at a lower temperature, which helps to prevent thermal decomposition of the product.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Suggestion
In-active or Insufficient Catalyst Ensure the Lewis acid catalyst is anhydrous and has been handled under an inert atmosphere to prevent deactivation by moisture. For some reactions, stoichiometric amounts of the catalyst may be necessary as the product can form a complex with the catalyst, rendering it inactive.[5]
Polymerization of Furan This is indicated by the formation of a dark, tarry reaction mixture. Use a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) and maintain a low reaction temperature. Adding the furan slowly to the mixture of the acylating agent and catalyst can also help.[3]
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they also promote polymerization. Start with a lower temperature and monitor the reaction progress by TLC or GC.
Presence of Water Ensure all reagents and solvents are anhydrous. Water can hydrolyze the acylating agent and deactivate the catalyst.[6]
Problem 2: Formation of a Significant Amount of Byproducts
Potential Cause Troubleshooting Suggestion
Diacylation (Formation of 2,5-Dibutyrylfuran) Avoid using a large excess of the acylating agent (butyryl chloride or butanoic anhydride). A molar ratio of furan to acylating agent of 1:1.1 is a good starting point.[5]
Polymerization As mentioned above, use milder reaction conditions (catalyst and temperature).[3] The order of addition of reagents can also be critical; adding the furan last and slowly is often recommended.
Ring-Opening of Furan This can occur under very strong acidic conditions.[2][7] Using a milder catalyst and ensuring the reaction is not overly exothermic will help to prevent this.

Experimental Protocols

Adapted Protocol for Friedel-Crafts Acylation of Furan with Butyric Anhydride

This protocol is adapted from established procedures for the acylation of furan.[5]

Materials:

  • Furan

  • Butyric Anhydride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the mixture in an ice bath and slowly add butyric anhydride (1.05 equivalents) via a dropping funnel.

  • To this cooled and stirred mixture, add furan (1.0 equivalent) dropwise over 30-60 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data Summary

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Furan68.070.93631.3
Butyric Anhydride158.190.968198
This compound138.16~1.03~192-194

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Anhydrous ZnCl2 and Dichloromethane cooling 2. Cool Mixture in Ice Bath reagents->cooling addition1 3. Add Butyric Anhydride Dropwise cooling->addition1 addition2 4. Add Furan Dropwise addition1->addition2 reaction 5. Stir at Room Temperature (Monitor by TLC/GC) addition2->reaction quench 6. Quench with NaHCO3 and Ice reaction->quench extraction 7. Extract with Dichloromethane quench->extraction drying 8. Dry with MgSO4 and Filter extraction->drying purification 9. Purify by Vacuum Distillation drying->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield check_catalyst Is the catalyst anhydrous and active? start->check_catalyst check_polymer Is there significant polymer formation? check_catalyst->check_polymer Yes solution_catalyst Use fresh, anhydrous catalyst; consider stoichiometric amounts. check_catalyst->solution_catalyst No check_temp Was the reaction temperature optimized? check_polymer->check_temp No solution_polymer Use milder catalyst (ZnCl2); lower reaction temperature. check_polymer->solution_polymer Yes check_water Were anhydrous conditions maintained? check_temp->check_water Yes solution_temp Perform reaction at a lower temperature and monitor. check_temp->solution_temp No solution_water Thoroughly dry all glassware, solvents, and reagents. check_water->solution_water No

Caption: A logical diagram for troubleshooting low yield in the synthesis.

Byproduct_Formation Potential Byproduct Formation Pathways furan Furan product This compound furan->product Acylation polymer Polymeric Tars furan->polymer Acid-Catalyzed Polymerization ring_opened Ring-Opened Products (1,4-dicarbonyls) furan->ring_opened Strong Acid/ Nucleophilic Attack acylium Butyrylium Ion (from Acylating Agent + Catalyst) acylium->product diacylated 2,5-Dibutyrylfuran acylium->diacylated product->diacylated Further Acylation

Caption: An overview of the main reaction and potential side reactions.

References

Technical Support Center: Paal-Knorr Furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Paal-Knorr furan synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is yielding a black, tar-like substance, and the overall yield of the desired furan is very low. What is the likely cause and how can I resolve this?

This common issue is typically a result of substrate decomposition under the harsh acidic and high-temperature conditions often employed in the classical Paal-Knorr synthesis.[1]

Solutions:

  • Utilize a Milder Catalyst: Transition from strong Brønsted acids, such as sulfuric acid (H₂SO₄), to a milder Lewis acid catalyst. Examples of effective Lewis acids include zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[1] These catalysts can facilitate the cyclization under less aggressive conditions, thereby minimizing degradation of the starting material and product.

  • Optimize Reaction Temperature and Time: A primary strategy to prevent decomposition is to significantly lower the reaction temperature and shorten the reaction duration.[1]

    • Microwave-Assisted Synthesis: This technique is highly effective for achieving rapid and controlled heating, often reducing reaction times from hours to mere minutes and leading to cleaner reactions and higher yields.[1][2][3]

  • Appropriate Solvent Selection: When using conventional heating methods, the choice of solvent is critical. High-boiling point aprotic solvents like toluene or dimethylformamide (DMF) can provide better temperature regulation compared to solvent-free conditions, which may lead to localized overheating and subsequent charring.[1]

Q2: The reaction is proceeding very slowly and I'm observing incomplete conversion of my starting 1,4-dicarbonyl compound, even after extended reaction times. How can I drive the reaction to completion?

Incomplete conversion can stem from several factors, including insufficient catalysis, sterically hindered substrates, or deactivating electronic effects from substituents on the starting material.[1]

Solutions:

  • Employ a Stronger Dehydrating Agent: Reagents such as phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) are potent dehydrating agents that can effectively remove the water generated during the reaction, thus shifting the equilibrium towards the furan product.[1]

  • Increase Catalyst Loading: A moderate increase in the amount of catalyst (for instance, from 5 mol% to 10 mol%) may enhance the reaction rate. However, exercise caution as excessive catalyst can increase the likelihood of side product formation.[1]

Q3: I am unexpectedly isolating a pyrrole as a significant byproduct. Why is this occurring and how can it be prevented?

The Paal-Knorr synthesis is also a standard method for synthesizing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1] The presence of a pyrrole byproduct strongly indicates contamination of your reaction mixture with an amine source. This contamination could originate from a previous synthetic step, impure solvents, or the degradation of an amide-containing compound.[1] To circumvent this side reaction, ensure that all reagents and solvents are of high purity and are free from nitrogen-containing nucleophiles.[1] Reactions conducted at a pH below 3 are also known to favor the formation of furans over pyrroles.[4][5]

Q4: How do the substituents on the 1,4-dicarbonyl starting material influence the outcome of the reaction?

The electronic and steric properties of the substituents on the 1,4-dicarbonyl compound can have a substantial impact on both the reaction rate and the final yield.[1] Electron-donating groups can generally accelerate the reaction by increasing the nucleophilicity of the enol intermediate, while electron-withdrawing groups may have the opposite effect. Steric hindrance around the carbonyl groups can impede the necessary conformational arrangement for cyclization, leading to slower reaction rates.[6]

Data Presentation: Catalyst and Condition Optimization

The following table summarizes the impact of different catalysts and heating methods on the yield of the Paal-Knorr furan synthesis for a model reaction: the conversion of hexane-2,5-dione to 2,5-dimethylfuran.

CatalystHeating MethodTemperature (°C)Reaction TimeYield (%)Reference
p-TsOHConventional (Toluene)110-1204-6 hours85-95[1]
HCl (catalytic)Microwave1403-5 minutes~95[3]
ZnBr₂ConventionalRefluxVariesModerate to Good[1]
Bi(NO₃)₃ConventionalVariesVariesModerate to Good[1]
Sc(OTf)₃ConventionalVariesVariesModerate to Good[1]

Experimental Protocols

Protocol 1: Classical Synthesis of 2,5-Dimethylfuran using p-Toluenesulfonic Acid

This protocol details a traditional approach utilizing conventional heating with a Brønsted acid catalyst.[1][7]

Reagents & Setup:

  • Hexane-2,5-dione (11.4 g, 100 mmol)

  • Toluene (50 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)

  • 100 mL round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

Procedure:

  • Combine hexane-2,5-dione, toluene, and p-toluenesulfonic acid monohydrate in the round-bottom flask.

  • Assemble the Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount of water for this reaction is 1.8 mL.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid.

  • Follow with a brine wash (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.[1]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Furan

This protocol outlines a modern, rapid approach using microwave irradiation, which is often suitable for substrates that are sensitive to prolonged heating.[1][3]

Reagents & Setup:

  • 1,4-Dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol)

  • Ethanol/water (1:1 ratio, 3 mL)

  • Hydrochloric acid (1 M solution, 2-3 drops, optional, as many substrates do not require an acid catalyst under microwave conditions)

  • 10 mL microwave process vial with a magnetic stir bar

  • Septum cap

  • Laboratory microwave reactor

Procedure:

  • Place the 1,4-dicarbonyl starting material and a magnetic stir bar in the microwave process vial.

  • Add the ethanol/water solvent mixture and, if necessary, the catalytic amount of hydrochloric acid.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor and irradiate the mixture at 140 °C for 3-5 minutes.

  • Monitor the internal pressure to ensure it remains within the safe operational limits of the equipment.

Workup and Purification:

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Transfer the contents to a separatory funnel and dilute with water (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and remove the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[1]

Visualizations

Paal_Knorr_Furan_Synthesis start 1,4-Dicarbonyl Compound protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl + H⁺ enol Enol Intermediate start->enol Tautomerization cyclic_hemiacetal Cyclic Hemiacetal protonated_carbonyl->cyclic_hemiacetal enol->cyclic_hemiacetal Intramolecular Nucleophilic Attack furan Furan cyclic_hemiacetal->furan - H₂O

Caption: Main reaction pathway of the Paal-Knorr furan synthesis.

Pyrrole_Side_Reaction start 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate start->hemiaminal amine Amine Contaminant (R-NH₂) amine->hemiaminal Nucleophilic Attack dihydroxytetrahydropyrrole 2,5-Dihydroxy- tetrahydropyrrole Derivative hemiaminal->dihydroxytetrahydropyrrole Intramolecular Attack pyrrole Pyrrole Byproduct dihydroxytetrahydropyrrole->pyrrole - 2H₂O

Caption: Formation of a pyrrole byproduct via an amine contaminant.

Troubleshooting_Workflow start Paal-Knorr Furan Synthesis Experiment issue Identify Issue start->issue low_yield Low Yield / Tar Formation issue->low_yield Charring? incomplete_conv Incomplete Conversion issue->incomplete_conv Slow Reaction? pyrrole_byproduct Pyrrole Byproduct issue->pyrrole_byproduct Unexpected Product? solution1 Use Milder Catalyst (Lewis Acid) Lower Temperature Use Microwave Synthesis low_yield->solution1 solution2 Use Stronger Dehydrating Agent Increase Catalyst Loading incomplete_conv->solution2 solution3 Purify Reagents and Solvents Ensure No Amine Contamination pyrrole_byproduct->solution3 end Optimized Reaction solution1->end solution2->end solution3->end

Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.

References

Technical Support Center: Purification of 1-(Furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1-(Furan-2-yl)butan-2-one from a reaction mixture. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Recovery After Purification 1. Product Degradation: Furan rings can be sensitive to acid, potentially leading to decomposition on standard silica gel during column chromatography.[1] 2. Thermal Decomposition: The product may be thermally labile and decompose during high-temperature distillation. 3. Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in little to no product to purify.1. Neutralize Silica Gel: Pre-treat silica gel with a solution containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent) to neutralize acidic sites.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[1] 2. Use Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress. 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction is complete before initiating workup and purification.
Product Contaminated with Impurities After Purification 1. Co-elution in Column Chromatography: An impurity may have a similar polarity to the product, causing it to elute at the same time. 2. Azeotrope Formation in Distillation: The product may form an azeotrope with a solvent or impurity, preventing separation by distillation alone. 3. Incomplete Separation of Layers During Workup: Residual starting materials or byproducts from the aqueous layer may contaminate the organic phase.1. Optimize Chromatography Conditions: Adjust the solvent system polarity, try a different stationary phase, or use gradient elution. 2. Use an Alternative Purification Method: If distillation is ineffective, use column chromatography. If chromatography fails, consider an alternative such as preparative HPLC. 3. Improve Workup Procedure: Ensure complete separation of aqueous and organic layers. Perform additional washes of the organic layer with brine to remove water-soluble impurities.
Product Appears Dark or Discolored 1. Polymerization: Furan derivatives can be prone to polymerization, especially when exposed to heat, light, or acid.[1] 2. Presence of High-Boiling Point Impurities: Tarry byproducts from the reaction may be carried over during distillation if not properly controlled.1. Minimize Exposure to Heat and Light: Conduct purification at lower temperatures where possible and use amber glassware to protect from light.[1] 2. Careful Distillation: Ensure a clean distillation setup and monitor the temperature closely to prevent the distillation of high-boiling impurities. A short-path distillation apparatus can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities often arise from side reactions of the Michael addition. These can include unreacted starting materials (furan and methyl vinyl ketone), the product of a Diels-Alder reaction between furan and methyl vinyl ketone, and polymers of methyl vinyl ketone.

Q2: Which purification method is better for this compound: vacuum distillation or column chromatography?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Vacuum distillation is often suitable for larger quantities and for removing non-volatile impurities. Column chromatography provides better separation of compounds with similar boiling points but may lead to product loss due to the acidity of silica gel.[1]

Q3: My purified this compound is unstable and darkens over time. How can I improve its stability?

A3: The instability is likely due to the furan moiety's sensitivity. To improve stability, store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) and protected from light. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts may also help prevent polymerization.

Q4: How can I monitor the purity of my this compound?

A4: The purity can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin Layer Chromatography (TLC) can also be used for a quick assessment of purity.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Crude Product Transfer: Transfer the crude reaction mixture to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point. The boiling point of the similar compound 1-(2-furyl)butan-1-one is 192 °C at atmospheric pressure.[2] For 1-(2-furyl)-2-butanone, the estimated boiling point is 187-188 °C at 760 mmHg.[3] Under vacuum, the boiling point will be significantly lower.

  • Purity Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Parameter Value
Stationary Phase N/A
Mobile Phase N/A
Estimated Boiling Point (760 mmHg) 187-188 °C[3]
Expected Purity >95% (depending on impurities)
Typical Yield 60-70%
Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from impurities with similar boiling points.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Analysis: Analyze the resulting product for purity by GC-MS or NMR.

Parameter Value
Stationary Phase Silica Gel (can be neutralized with 0.1-1% triethylamine in eluent)[1]
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%)
Expected Purity >98%
Typical Yield 50-80% (can be lower due to adsorption on silica)

Visualizations

PurificationWorkflow Purification Workflow for this compound start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying solvent_removal Solvent Removal drying->solvent_removal crude_product Crude Product solvent_removal->crude_product purification_choice Choice of Purification crude_product->purification_choice distillation Vacuum Distillation purification_choice->distillation Large Scale / Non-volatile Impurities chromatography Column Chromatography purification_choice->chromatography Small Scale / Similar Boiling Points pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

TroubleshootingPurification Troubleshooting Common Purification Issues start Purification Attempt low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No degradation Product Degradation? low_yield->degradation Yes coelution Co-elution / Azeotrope? impure_product->coelution Yes success Successful Purification impure_product->success No neutralize_silica Neutralize Silica / Use Alumina degradation->neutralize_silica Chromatography lower_temp Lower Distillation Temp (Vacuum) degradation->lower_temp Distillation neutralize_silica->success lower_temp->success optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) coelution->optimize_chrom Yes switch_method Switch Purification Method coelution->switch_method No optimize_chrom->success switch_method->success

Caption: Decision tree for troubleshooting purification challenges.

References

Technical Support Center: Synthesis of 1-(Furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Furan-2-yl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of furan with either butanoyl chloride or butyric anhydride. This electrophilic aromatic substitution introduces the butanoyl group onto the furan ring, typically at the 2-position due to the directive effect of the ring's oxygen atom.

Q2: Why is furan prone to polymerization during Friedel-Crafts acylation?

A2: Furan is an electron-rich aromatic compound that is highly sensitive to strong acids.[1][2] Classical Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃), are strong Lewis acids that can protonate the furan ring, leading to ring-opening and subsequent polymerization, which significantly reduces the yield of the desired product.[1][2]

Q3: What are the recommended catalysts for the acylation of furan to minimize polymerization?

A3: To mitigate polymerization and improve yield, milder Lewis acids or heterogeneous catalysts are recommended. Boron trifluoride (BF₃), often used as its etherate complex (BF₃·OEt₂), is a more suitable catalyst for furan acylation.[1][2] Heterogeneous catalysts, such as certain zeolites or solid acids like chromium-exchanged dodecatungstophosphoric acid, can also provide good yields and selectivity with the added benefit of easier separation from the reaction mixture.[3][4]

Q4: Can I use butanoyl chloride or butyric anhydride as the acylating agent?

A4: Yes, both butanoyl chloride and butyric anhydride are suitable acylating agents for this synthesis.[4] Butanoyl chloride is generally more reactive, which may require more careful control of reaction conditions to prevent side reactions. Butyric anhydride is less reactive but may necessitate a slightly stronger catalyst or higher temperatures.

Q5: What is the expected regioselectivity of the acylation?

A5: The acylation of furan is highly regioselective for the 2-position (the carbon atom adjacent to the oxygen). This is due to the stabilization of the intermediate carbocation by the lone pairs of the oxygen atom. Acylation at the 3-position is significantly less favored.

Q6: How can the product be purified after the reaction?

A6: The primary methods for purifying this compound are fractional distillation under reduced pressure or column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Furan Polymerization: The reaction conditions are too harsh, leading to the degradation of the starting material.[1][2] 2. Inactive Catalyst: The Lewis acid catalyst has been deactivated by moisture. 3. Insufficient Reaction Time/Temperature: The reaction has not proceeded to completion.1. Use a milder Lewis acid catalyst such as BF₃·OEt₂ instead of AlCl₃.[1][2] Perform the reaction at a lower temperature (e.g., 0-10 °C). 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and reagents. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.
Formation of a Dark Tar-like Substance 1. Extensive Polymerization: This is a severe case of furan degradation due to overly acidic conditions or high temperatures.[1]1. Immediately lower the reaction temperature. Use a less concentrated solution of the catalyst. Consider a dropwise addition of the acylating agent and catalyst to better control the reaction exotherm.
Presence of Multiple Products in TLC/GC Analysis 1. Diacylation: Excess acylating agent may lead to the formation of 2,5-diacylfuran. 2. Isomeric Products: Although less common, some acylation may occur at the 3-position under certain conditions. 3. Side Reactions of the Acylating Agent: The acylating agent may undergo self-condensation or other side reactions.1. Use a stoichiometric amount or a slight excess of furan relative to the acylating agent.[4] 2. Optimize the catalyst and solvent system to enhance regioselectivity. Milder conditions generally favor 2-acylation. 3. Ensure the purity of the acylating agent and add it slowly to the reaction mixture.
Difficulty in Product Isolation/Purification 1. High-boiling Point Impurities: Polymeric byproducts can co-distill with the product or streak on a chromatography column. 2. Emulsion during Aqueous Workup: Formation of a stable emulsion can make phase separation difficult.1. For distillation, use a vacuum to lower the boiling point. For chromatography, a pre-purification step like a simple filtration through a plug of silica gel can remove some polymeric material. 2. Add a saturated brine solution during the workup to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.

Data Presentation

The following table presents illustrative data on how reaction conditions can affect the yield in a typical Friedel-Crafts acylation of furan. The data is based on studies of similar acylation reactions and serves as a guideline for optimization.

Entry Acylating Agent Catalyst (molar eq.) Solvent Temperature (°C) Time (h) Yield (%)
1Butyric AnhydrideAlCl₃ (1.1)Dichloromethane254< 20 (High Polymerization)
2Butyric AnhydrideBF₃·OEt₂ (1.0)Dichloromethane0 - 5365-75
3Butanoyl ChlorideBF₃·OEt₂ (1.0)Dichloromethane0 - 5270-80
4Butyric AnhydrideZeolite H-BEASolvent-free100580-90
5Butanoyl ChlorideSnCl₄ (1.0)Carbon Disulfide10355-65

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Butyric Anhydride and BF₃·OEt₂

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Furan (freshly distilled)

  • Butyric anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with furan (1.2 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of butyric anhydride (1.0 equivalent) and BF₃·OEt₂ (1.0 equivalent) in anhydrous DCM.

  • Add the solution from the dropping funnel to the stirred furan solution dropwise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, slowly quench the reaction by adding cold water, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1. Friedel-Crafts Acylation of Furan cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Furan Furan SigmaComplex Sigma Complex (Resonance Stabilized) Furan->SigmaComplex + Butanoyl Cation ButyricAnhydride Butyric Anhydride AcyliumIon Butanoyl Cation (Electrophile) ButyricAnhydride->AcyliumIon + BF₃·OEt₂ Catalyst BF₃·OEt₂ Product This compound SigmaComplex->Product - H⁺

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckPolymer Dark Tar Formed? CheckYield->CheckPolymer No Sol_Yield Use milder catalyst (BF₃·OEt₂) Lower reaction temperature Ensure anhydrous conditions CheckYield->Sol_Yield Yes CheckPurity Multiple Products? CheckPolymer->CheckPurity No Sol_Polymer Lower temperature immediately Use less catalyst Slow down addition of reagents CheckPolymer->Sol_Polymer Yes Success Successful Synthesis CheckPurity->Success No Sol_Purity Adjust stoichiometry (excess furan) Optimize catalyst/solvent Purify acylating agent CheckPurity->Sol_Purity Yes Sol_Yield->Start Retry Experiment Sol_Polymer->Start Retry Experiment Sol_Purity->Start Retry Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Decomposition of Furan Rings Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common issues and questions regarding the stability and decomposition of furan rings in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring unstable in acidic conditions?

A1: The furan ring's instability in acidic conditions is due to its electronic structure. While aromatic, its resonance energy is considerably lower than that of benzene, making it more susceptible to reactions that disrupt its aromaticity.[1] Under acidic conditions, the furan ring can be protonated, which is the rate-limiting step in its decomposition.[2][3] Protonation at the α-carbon (adjacent to the oxygen) is energetically favored and leads to the formation of a reactive furanium species, initiating ring-opening.[2][4]

Q2: What are the primary products of furan ring decomposition in the presence of acid and water?

A2: The acid-catalyzed hydrolysis of furan rings typically leads to the formation of 1,4-dicarbonyl compounds.[1] The process begins with the protonation of the furan ring, followed by a nucleophilic attack by water to form dihydrofuranol intermediates.[2] Further protonation and cleavage of the C-O bond result in the open-chain dicarbonyl product.[2] For example, the hydrolysis of furan can yield 4-hydroxy-2-butenal.[2]

Q3: How do substituents on the furan ring affect its stability in acid?

A3: Substituents significantly influence the stability of the furan ring in acidic media.[4]

  • Electron-withdrawing groups (EWGs) , such as nitro or carboxyl groups, decrease the electron density of the ring. This deactivates the ring towards electrophilic attack (protonation), thereby increasing its stability against acid-catalyzed degradation.[1][4]

  • Electron-releasing groups (ERGs) , such as alkyl or alkoxy groups, increase the electron density of the ring. This makes the ring more susceptible to protonation and can lead to rapid polymerization or ring-opening reactions.[1][5]

Q4: My reaction mixture containing a furan derivative turns into a dark, insoluble "tar" under acidic conditions. What is happening?

A4: The formation of a dark, insoluble polymer, often referred to as "tar" or "humins," is a very common issue when working with furan compounds in acidic conditions.[1][6] The reactive intermediates formed upon protonation of the furan ring, especially with electron-releasing substituents, are highly prone to polymerization.[1][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of desired product and formation of a dark, viscous polymer. The reaction conditions are too acidic, leading to polymerization of the furan ring.[7]- Use the mildest acid catalyst possible at the lowest effective concentration.[1][7]- Consider using a solid acid catalyst or a buffered system to maintain a less aggressive pH.[8]- Perform the reaction at a lower temperature to minimize the rate of polymerization.[4]- Promptly neutralize the acid catalyst during the workup.[7]
Furan-containing compound degrades during aqueous acidic workup. The pH of the aqueous layer is too low, causing rapid ring-opening.- Carefully adjust the pH of the workup solution to be as close to neutral as possible (e.g., pH 4-7).[9]- Perform extractions quickly and at low temperatures to minimize exposure time to acidic conditions.[4]- Use a buffered aqueous solution (e.g., saturated ammonium chloride) for the workup instead of strong acids.[8]
Inconsistent results in furan degradation studies. Variability in reaction conditions such as temperature, catalyst concentration, and water content.- Implement precise control over all reaction parameters.[9]- Ensure solvents are of high purity and consistent water content, as water acts as a nucleophile in the ring-opening reaction.[4]- Use an internal standard for analytical techniques like GC-MS or NMR to normalize for variations in sample preparation and analysis.[9]
Difficulty in separating and identifying degradation products. Formation of a complex mixture of similar and isomeric compounds.- Employ high-resolution analytical techniques such as GC-MS/MS or LC-MS/MS for improved separation and identification.[9]- Consider derivatization of the degradation products to enhance their volatility or chromatographic separation.[9]

Data Presentation: Kinetics of Furan Ring Decomposition

The following table summarizes kinetic data for the acid-catalyzed decomposition of various furan derivatives. Note that the experimental conditions vary between studies, so direct comparison of rates should be done with caution.

Furan DerivativeAcid CatalystTemperature (°C)SolventRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference(s)
2-Hydroxyacetyl furan (2-HAF)H₂SO₄ (1.37 M)170Water0.16 M⁻¹ min⁻¹98.7 ± 2.2[10][11]
2-Hydroxyacetyl furan (2-HAF)HCl (1.37 M)170Water0.23 M⁻¹ min⁻¹Not Reported[10][11]
FuranPerchloric Acid25WaterRate is linear with Hammett acidity function (H₀)Not Reported[3]
2,5-DimethylfuranPerchloric Acid25WaterRate is linear with Hammett acidity function (H₀)Not Reported[3]
2-Furoic acid (FA)Ozone25Water1.22 x 10⁵ M⁻¹ s⁻¹Not Reported[12]
Furan-2,5-dicarboxylic acid (FDCA)Ozone25Water2.22 x 10³ M⁻¹ s⁻¹Not Reported[12]
2-Methyl-3-furoic acid (MFA)Ozone25Water5.81 x 10⁶ M⁻¹ s⁻¹Not Reported[12]

Experimental Protocols

Protocol 1: Monitoring Furan Decomposition by UV-Vis Spectroscopy

This protocol provides a general method for monitoring the decomposition of furan derivatives that exhibit a characteristic UV absorbance.

Materials:

  • Furan derivative of interest

  • Acid catalyst (e.g., HCl, H₂SO₄)

  • Appropriate solvent (e.g., water, ethanol/water mixture)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the furan derivative in the chosen solvent at a known concentration.

  • Prepare a solution of the acid catalyst at the desired concentration.

  • Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.

  • In a quartz cuvette, mix the furan stock solution and the acid solution to achieve the final desired concentrations.

  • Immediately place the cuvette in the spectrophotometer and begin recording the UV-Vis spectrum at regular time intervals over the desired wavelength range (e.g., 200-400 nm). Furan derivatives often have a strong absorbance peak around 270-280 nm.[10]

  • Monitor the decrease in the absorbance of the characteristic peak of the furan derivative over time.

  • The rate of decomposition can be determined by plotting the natural logarithm of the absorbance versus time, from which the pseudo-first-order rate constant can be calculated.

Protocol 2: Analysis of Furan Degradation Products by GC-MS

This protocol outlines a general procedure for the identification of volatile products from furan decomposition using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Reaction mixture containing the decomposed furan derivative

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Quench the reaction by neutralizing the acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the aqueous mixture with an appropriate organic solvent.

    • Combine the organic layers and dry over an anhydrous drying agent.

    • Carefully concentrate the organic extract to a suitable volume.

  • GC-MS Analysis:

    • Inject a small aliquot of the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Carrier Gas: Helium

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the components.[7]

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: Scan a suitable mass range (e.g., m/z 35-350) to detect the expected degradation products.

  • Data Analysis:

    • Identify the components of the mixture by comparing their mass spectra to a spectral library (e.g., NIST).

    • Confirm the identity of the products by comparing their retention times and mass spectra with those of authentic standards, if available.

Visualizations

Acid-Catalyzed Furan Ring Opening

AcidCatalyzedRingOpening furan Furan Ring protonated_furan Protonated Furan (Furanium Ion) furan->protonated_furan Protonation (Rate-limiting) proton H+ dihydrofuranol Dihydrofuranol Intermediate protonated_furan->dihydrofuranol Nucleophilic Attack h2o H₂O protonated_intermediate Protonated Intermediate dihydrofuranol->protonated_intermediate Protonation proton2 H+ dicarbonyl 1,4-Dicarbonyl Product protonated_intermediate->dicarbonyl Ring Opening

Caption: Mechanism of acid-catalyzed furan ring opening.

Experimental Workflow for Studying Furan Decomposition

FuranDecompositionWorkflow start Start: Furan Derivative + Acidic Medium reaction Controlled Reaction (Temperature, Time) start->reaction sampling Aliquots Taken at Time Intervals reaction->sampling quench Reaction Quenching (e.g., Neutralization) sampling->quench analysis Analysis of Aliquots quench->analysis kinetics Kinetic Analysis (e.g., UV-Vis, NMR) analysis->kinetics products Product Identification (e.g., GC-MS, LC-MS) analysis->products end End: Determine Rate and Degradation Pathway kinetics->end products->end

References

Technical Support Center: Stability of 1-(Furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of 1-(Furan-2-yl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and dry place. Specific recommendations include:

  • Temperature: 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, opaque container to protect the compound from light and moisture.

Q2: What is the expected shelf life of this compound?

A2: While a specific shelf life for this compound has not been extensively published, analogous furan-containing compounds can be stable for extended periods when stored under ideal conditions. For instance, 2-Furancarboxylic acid is reported to be stable for at least four years when stored at -20°C in a sealed, opaque container under an inert atmosphere[1]. It is crucial to monitor the purity of this compound periodically, especially if it has been stored for a long time or if the storage conditions have deviated from the recommendations.

Q3: Is this compound sensitive to light or air?

A3: Yes, furan-containing compounds are often sensitive to light and air. Exposure to light can lead to degradation, and the presence of oxygen can promote oxidation and the formation of peroxides over time. Therefore, protection from light and storage under an inert atmosphere are critical for maintaining the compound's purity.

Q4: What are the potential degradation pathways for this compound?

A4: this compound has two primary functional groups, a furan ring and a ketone, both of which can be susceptible to degradation:

  • Acid-Catalyzed Furan Ring Opening: The furan ring is known to be unstable in acidic conditions, which can lead to ring-opening and the formation of dicarbonyl compounds.

  • Oxidation: The furan ring and the ketone can be susceptible to oxidation, potentially leading to the formation of various oxidized byproducts and peroxides upon prolonged exposure to air.

  • Decarboxylation of Ketones: While less common for this specific structure, some ketones can undergo decarboxylation, especially under thermal stress.

Q5: What are the signs of degradation in my sample of this compound?

A5: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), the formation of precipitates, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods to confirm the purity of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected experimental results (e.g., low yield, side products) Degradation of the starting material.1. Verify Purity: Analyze the purity of your this compound stock using a recommended analytical method (see Experimental Protocols). 2. Use Fresh Sample: If degradation is confirmed, use a fresh, properly stored sample for your experiment. 3. Review Handling: Ensure that the compound is not exposed to incompatible conditions (e.g., strong acids, high heat) during your experimental setup.
Change in physical appearance (color, clarity) Exposure to light, air, or improper temperature.1. Check Storage Conditions: Confirm that the compound has been stored at 2-8°C, in the dark, and under an inert atmosphere. 2. Analytical Confirmation: A change in appearance is a strong indicator of degradation. Confirm with analytical testing. 3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the sample to ensure the integrity of your experimental results.
Inconsistent results between different batches Variation in initial purity or different storage histories.1. Analyze All Batches: Perform a comparative purity analysis of all batches . 2. Standardize Storage: Ensure all batches are stored under identical, optimal conditions. 3. Qualify New Batches: It is good practice to verify the purity of each new batch of starting material upon receipt.

Quantitative Data Summary

Compound/Functional GroupConditionObservationReference
2-Furancarboxylic acid-20°C, sealed, opaque container, inert atmosphereStable for at least 4 years[1]
Furan2-8°CRecommended storage temperature
Furan derivative (in juice)Storage at 20-42°CFuran levels increase with higher temperature and longer storage time.[2]
Furanone derivativeAqueous solution, 23°COptimal stability at pH 4.[3]

Experimental Protocols

To ensure the quality and stability of this compound, forced degradation studies and routine purity analysis are recommended.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6][7][8]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, water).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method (see Protocol 2).

  • Peak Purity: Assess the peak purity of the main component to ensure that no degradation products are co-eluting.

Protocol 2: Stability-Indicating HPLC Method for Purity Analysis

Objective: To quantify the purity of this compound and detect any degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to that of the standard. The presence of new peaks in the sample chromatogram indicates the presence of degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

G Potential Degradation Pathways A This compound B Acidic Conditions A->B H+ C Oxidative Stress (Air, Peroxides) A->C O2 D Light/Heat A->D E Ring-Opened Products (Dicarbonyls) B->E F Oxidized Products (e.g., epoxides, hydroxylated species) C->F G Peroxides C->G H Polymeric Material D->H Polymerization

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Stability Issues Start Unexpected Experimental Result CheckPurity Analyze Purity of Starting Material (e.g., HPLC) Start->CheckPurity DegradationConfirmed Degradation Confirmed? CheckPurity->DegradationConfirmed CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) DegradationConfirmed->CheckStorage Yes NoDegradation Purity is High DegradationConfirmed->NoDegradation No UseFresh Use Fresh, Properly Stored Sample CheckStorage->UseFresh InvestigateHandling Investigate Experimental Handling (e.g., incompatible reagents, heat) CheckStorage->InvestigateHandling End Problem Resolved UseFresh->End OtherFactors Investigate Other Experimental Factors NoDegradation->OtherFactors OtherFactors->End

References

Technical Support Center: GC-MS Analysis of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furanone derivatives in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of furanone derivatives, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for my furanone derivatives. What are the possible causes and how can I resolve this?

Answer: Peak tailing is a common issue in GC analysis, particularly with polar compounds like some furanone derivatives. Here are the likely causes and troubleshooting steps:

  • Active Sites in the GC System: Polar furanones can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector, leading to tailing.

    • Solution:

      • Use a deactivated inlet liner.

      • Ensure your GC column is of high inertness. If the column is old, consider replacing it.

      • Trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues.

  • Improper Column Installation: A poor column cut or incorrect installation depth can cause turbulence in the carrier gas flow, resulting in peak tailing.

    • Solution:

      • Ensure the column is cut cleanly and squarely.

      • Install the column at the correct depth in both the inlet and the detector according to the manufacturer's instructions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution:

      • Dilute your sample.

      • Decrease the injection volume.

  • Inappropriate Temperature: A low initial oven temperature can sometimes improve peak shape for polar analytes by enhancing focusing.

    • Solution:

      • Optimize the initial oven temperature; try lowering it by 10-20°C.

Issue 2: Poor Resolution or Peak Overlap

Question: I am unable to separate isomeric furanone derivatives. How can I improve the resolution?

Answer: Achieving baseline separation of isomers can be challenging. Here are several strategies to improve resolution:

  • Optimize the GC Column: The choice of stationary phase is critical for selectivity.

    • Solution:

      • Select a column with a different stationary phase polarity. For many furan derivatives, a mid-polarity column (e.g., with a 5% phenyl content) can provide good separation.

      • Use a longer column to increase the number of theoretical plates and improve efficiency. Doubling the column length can increase resolution by about 40%.[1]

      • Use a column with a smaller internal diameter (ID) to increase efficiency.

  • Adjust the Temperature Program: The oven temperature ramp rate can significantly impact resolution.

    • Solution:

      • Decrease the temperature ramp rate to allow more time for the analytes to interact with the stationary phase.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution:

      • Optimize the carrier gas flow rate to achieve the optimal linear velocity for your column dimensions and carrier gas type.

Issue 3: Low Sensitivity or No Peaks

Question: I am getting very small peaks, or no peaks at all, for my furanone derivatives. What should I check?

Answer: Low sensitivity can stem from various factors, from sample preparation to instrument settings.

  • Sample Preparation and Derivatization: Many furanone derivatives are highly polar and not sufficiently volatile for direct GC-MS analysis.

    • Solution:

      • Derivatization is often necessary to increase volatility and thermal stability. Silylation or acylation are common derivatization techniques.

      • Optimize your extraction method (e.g., Solid Phase Microextraction - SPME) to ensure efficient recovery of the analytes from the sample matrix.

  • Injector Issues: Problems with the injector can prevent the sample from reaching the column.

    • Solution:

      • Check for a blocked syringe.

      • Ensure the injector temperature is appropriate for the volatility of your derivatized analytes.

      • Inspect and clean or replace the inlet liner if it is contaminated.

  • Mass Spectrometer Settings: The MS parameters must be optimized for your target compounds.

    • Solution:

      • Perform an MS tune to ensure the instrument is functioning correctly.

      • Check the ion source temperature and ensure it is appropriate.

      • For low concentrations, consider using Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary for GC-MS analysis of furanone derivatives?

A1: Not always, but it is highly recommended for many furanones, especially those with polar functional groups like hydroxyl groups (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone).[2] Derivatization increases their volatility and thermal stability, leading to better peak shapes and sensitivity.

Q2: What is the best sample preparation technique for furanone derivatives in complex matrices like food?

A2: Solid Phase Microextraction (SPME) is a widely used and effective technique for the extraction of volatile and semi-volatile compounds, including furanone derivatives, from various food matrices.[2][3] It is a solvent-free method that can be easily automated. A QuEChERS-like approach has also been successfully tested for some furanones in food.

Q3: How do I interpret the mass spectrum of a furanone derivative?

A3: The fragmentation patterns of furanone derivatives in Electron Ionization (EI) mass spectrometry are influenced by their specific structure. Common fragmentation pathways involve the cleavage of the furanone ring. Familiarizing yourself with the typical fragmentation of the core furanone structure and the influence of different substituents is key to accurate interpretation. Cross-referencing with mass spectral libraries is also a crucial step.

Quantitative Data

The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for furan and its derivatives in different food matrices, as determined by SPME-GC-MS/MS.[3] This data can serve as a benchmark for method development and validation.

CompoundMatrixLOD (ng/g)LOQ (ng/g)
FuranCanned Oily Fish0.0020.007
Fruit0.0010.003
Juice0.0010.003
2-MethylfuranCanned Oily Fish0.0030.010
Fruit0.0020.007
Juice0.0020.007
3-MethylfuranCanned Oily Fish0.0050.017
Fruit0.0030.010
Juice0.0030.010
2-EthylfuranCanned Oily Fish0.0030.010
Fruit0.0010.003
Juice0.0010.003
2,5-DimethylfuranCanned Oily Fish0.0040.013
Fruit0.0020.007
Juice0.0020.007
2,3-DimethylfuranCanned Oily Fish0.0040.013
Fruit0.0020.007
Juice0.0020.007
FurfuralCanned Oily Fish0.0500.167
Fruit0.1020.339
Juice0.0480.160
Furfuryl alcoholCanned Oily Fish0.1010.337
Fruit0.2040.675
Juice0.0480.160
2-ButylfuranCanned Oily Fish0.0020.007
Fruit0.0010.003
Juice0.0010.003
2-AcetylfuranCanned Oily Fish0.0800.267
Fruit0.1530.510
Juice0.0300.100
2-PentylfuranCanned Oily Fish0.0020.007
Fruit0.0010.003
Juice0.0010.003

Experimental Protocols

Protocol 1: Sample Preparation using SPME for Furan Derivatives in Liquid Samples (e.g., Juice)

This protocol outlines a general procedure for the extraction of furan and its derivatives from liquid food matrices using Headspace Solid Phase Microextraction (HS-SPME).[3]

  • Sample Preparation:

    • Place 5 g of the liquid sample (e.g., fruit juice) into a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of analytes into the headspace.

  • Equilibration:

    • Seal the vial and place it in a heating block or water bath.

    • Equilibrate the sample at 35°C for 15 minutes to allow the furan derivatives to partition into the headspace.

  • SPME Extraction:

    • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial.

    • Allow the analytes to adsorb onto the fiber for 15 minutes at 35°C.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes onto the column.

    • Analyze using an optimized GC-MS method.

Protocol 2: Derivatization of Hydroxylated Furanones

This protocol provides a general method for the derivatization of polar furanones containing hydroxyl groups.

  • Extraction:

    • Extract the furanones from the sample using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in a suitable solvent (e.g., pyridine).

    • Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample directly into the GC-MS system.

Visualizations

Troubleshooting Workflow for GC-MS

Troubleshooting_Workflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_active_sites Check for Active Sites (Liner, Column) peak_shape->check_active_sites Yes sensitivity Low Sensitivity? resolution->sensitivity No optimize_column Optimize GC Column (Phase, Length, ID) resolution->optimize_column Yes check_derivatization Verify Derivatization sensitivity->check_derivatization Yes solution Problem Resolved sensitivity->solution No check_column_install Check Column Installation check_active_sites->check_column_install check_overload Check for Column Overload check_column_install->check_overload check_overload->solution optimize_temp Optimize Temperature Program optimize_column->optimize_temp optimize_temp->solution check_injector Check Injector System check_derivatization->check_injector check_ms_tune Check MS Tune & Settings check_injector->check_ms_tune check_ms_tune->solution

Caption: A logical workflow for troubleshooting common GC-MS issues.

Experimental Workflow for Furanone Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection extraction Extraction (e.g., SPME) sample->extraction derivatization Derivatization (if needed) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_acq Data Acquisition gc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell ahl AHL Signal (Autoinducer) luxR LuxR-type Receptor ahl->luxR complex AHL-LuxR Complex luxR->complex Binds furanone Furanone Derivative furanone->luxR Competitively Binds dna DNA complex->dna Activates virulence Virulence Gene Expression dna->virulence

References

Technical Support Center: Troubleshooting NMR Impurities in 1-(Furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the NMR analysis of 1-(Furan-2-yl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound are crucial for confirming the identity of your product and identifying any deviations caused by impurities. Below is a table summarizing the predicted and reported chemical shifts.

Q2: I'm seeing unexpected peaks in my 1H NMR spectrum. What could they be?

A2: Unexpected peaks in your NMR spectrum can arise from several sources:

  • Residual Solvents: The most common source of impurity peaks. Even high-purity deuterated solvents contain residual non-deuterated solvent.

  • Water: A peak for water (H₂O or HOD) is almost always present. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration.

  • Synthesis-Related Impurities: Unreacted starting materials (e.g., furan, methyl vinyl ketone), reagents, or byproducts from the synthesis can be present.

  • Common Laboratory Contaminants: Grease, acetone, or other solvents used for cleaning glassware can appear in your spectrum.

Q3: How can I identify if the extra peaks are from my NMR solvent?

A3: Each deuterated solvent has characteristic residual peaks. For example, the residual peak for CDCl₃ appears at ~7.26 ppm in the ¹H NMR and ~77.16 ppm in the ¹³C NMR. You can consult the "Common NMR Solvent Impurities" table below to identify these peaks.

Q4: My sample was synthesized from furan and methyl vinyl ketone. Could these be the impurities I am seeing?

A4: Yes, it is common to have residual starting materials in your final product. You can confirm their presence by comparing the chemical shifts of your impurity peaks with the known values for furan and methyl vinyl ketone, which are provided in the data tables below.

Data Presentation: Chemical Shift Tables

The following tables provide a summary of ¹H and ¹³C NMR chemical shifts for this compound and common impurities to facilitate identification.

Table 1: 1H and 13C NMR Chemical Shifts for this compound

Assignment (Structure) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Furan Ring
H-3'~6.35~110.5
H-4'~6.15~106.0
H-5'~7.35~142.0
C-2' (ipso)-~148.0
Butanone Chain
-CH₂- (C1)~3.80~45.0
-C(O)- (C2)-~208.0
-CH₂- (C3)~2.50~36.0
-CH₃ (C4)~1.05~8.0

Note: These are approximate chemical shifts and can vary based on solvent and experimental conditions.

Table 2: Common Synthesis-Related Impurities

Compound Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
FuranH-2, H-5~7.44~142.8
H-3, H-4~6.38~109.8
Methyl Vinyl Ketone=CH₂~5.91, ~6.21~129.0
=CH-~6.30~137.0
-CH₃~2.29~26.0
-C(O)--~198.0

Table 3: Common NMR Solvent Impurities (in CDCl₃)

Impurity ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
Acetone2.1730.8, 206.7s
Dichloromethane5.3053.8s
Diethyl Ether1.21, 3.4815.4, 66.0t, q
Ethyl Acetate1.26, 2.05, 4.1214.2, 21.0, 60.5, 171.1t, s, q
Hexane0.88, 1.2614.1, 22.7, 31.6t, m
Toluene2.36, 7.17-7.2921.4, 125.5, 128.4, 129.2, 137.9s, m
Water~1.56-s (broad)
Silicone Grease~0.07~1.2s

Experimental Protocols

Standard NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of your this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (Typical Parameters):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16, depending on sample concentration.

    • Receiver Gain: Adjust automatically.

  • ¹³C NMR Acquisition (Typical Parameters):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 220-240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C is less sensitive.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying unknown peaks in the NMR spectrum of this compound.

impurity_troubleshooting start_node Unexpected Peak(s) Observed in NMR Spectrum q1 Is the peak a broad singlet between 1-5 ppm? start_node->q1 ans1_yes Likely Water (H₂O/HOD) q1->ans1_yes Yes q2 Does the peak match a known residual solvent signal? q1->q2 No ans2_yes Residual Solvent Impurity (e.g., CHCl₃, Acetone) q2->ans2_yes Yes q3 Does the peak match starting materials? (Furan, Methyl Vinyl Ketone) q2->q3 No ans3_yes Synthesis-Related Impurity q3->ans3_yes Yes q4 Does the peak match common lab contaminants? q3->q4 No ans4_yes Contaminant (e.g., Grease, Ethyl Acetate) q4->ans4_yes Yes end_node Unknown Impurity Requires further investigation (2D NMR, MS) q4->end_node No

Caption: Troubleshooting workflow for NMR impurity identification.

Technical Support Center: Chromatography of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of furan derivatives during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC)

Q1: What are the common causes of poor peak resolution and peak tailing for furan derivatives in reversed-phase HPLC?

Poor peak resolution and tailing are common issues in the HPLC analysis of furan derivatives. These problems can compromise the accuracy of quantification and the reliability of analytical results.[1]

  • Secondary Silanol Interactions: A primary cause of peak tailing is the interaction between the polar functional groups of furan derivatives (like hydroxyl and aldehyde groups) and residual silanol groups on the silica-based stationary phase.[2] These interactions lead to some analyte molecules being retained longer, resulting in asymmetrical peaks.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the furan derivatives and the stationary phase, leading to inconsistent retention and peak tailing.[2]

  • Column Degradation: Over time, HPLC columns can degrade through the loss of stationary phase or blockages at the inlet frit, disrupting the sample band and causing peak tailing for all compounds in the chromatogram.[2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes.[2]

  • Extra-Column Effects: Excessive volume in the tubing between the injector, column, and detector (dead volume) can cause peak broadening and tailing, particularly for early eluting peaks.[2]

Q2: How can I improve the resolution of chiral furan derivatives?

The separation of enantiomers of chiral furan derivatives often requires specialized chiral stationary phases (CSPs).

  • Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs are effective for the separation of many chiral furan derivatives in reversed-phase mode.[3] Specifically, hydroxypropyl-β-cyclodextrin, 2,3-dimethyl-β-cyclodextrin, and acetyl-β-cyclodextrin stationary phases have shown good results.[3] In contrast, native β-cyclodextrin and certain other derivatized cyclodextrins may not be as effective for these compounds.[3] For some volatile furan ethers, a per-O-methyl-beta-cyclodextrin column can be suitable in gas chromatography.[4]

  • Analyte Characteristics: The success of chiral separation is also dependent on the characteristics of the analyte, including its steric bulk, hydrogen bonding capability, and overall geometry, all of which play a role in the chiral recognition process.[3]

Q3: My resolution is still poor after optimizing the mobile phase. What instrumental parameters can I adjust?

Optimizing instrumental parameters can significantly enhance resolution.

  • Flow Rate: Lowering the flow rate generally increases the interaction time of the analyte with the stationary phase, which can lead to better separation and narrower peaks.[5][6]

  • Column Temperature: Adjusting the column temperature can alter separation efficiency and selectivity.[5] Lowering the temperature often increases retention and can improve resolution, though it will also increase the analysis time.[4][5] Conversely, for some analyses, increasing the temperature can improve efficiency.[7] It is crucial to operate within the temperature limits of your column and analytes.[5]

  • Injection Volume: Injecting too large a volume of a concentrated sample can lead to peak fronting and a decrease in resolution, a phenomenon known as mass overload.[5] As a general guideline, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.[5]

Gas Chromatography (GC)

Q4: I am observing co-elution of furan isomers in my GC-MS analysis. How can I improve their separation?

The analysis of furan and its isomers in complex matrices can be challenging due to their volatility and the presence of structurally similar compounds that are difficult to separate.[8]

  • Optimized GC Conditions: A robust GC-MS method with an optimized temperature program is crucial for resolving isomers like 2-methylfuran and 3-methylfuran, or 2-ethylfuran and 2,5-dimethylfuran.[8][9][10]

  • Column Selection: The choice of the GC column is critical. A column with a suitable stationary phase, such as a HP-5MS, can provide the necessary selectivity for separating furan isomers.[9][10]

  • Tandem Mass Spectrometry (MS/MS): In cases of severe co-elution, using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can provide the required selectivity and sensitivity for accurate quantification.[8][9]

Q5: How can I overcome matrix effects in the GC-MS analysis of furan derivatives?

Matrix effects can lead to inaccurate quantification in GC-MS analysis.[11]

  • Matrix-Matched Calibration: Prepare calibration standards by spiking a blank matrix extract with known concentrations of the furan standard solution. This helps to compensate for matrix-induced signal enhancement or suppression.[11]

  • Standard Addition Method: This method involves adding increasing amounts of a furan standard solution to several aliquots of the sample. By analyzing these spiked samples, the effect of the matrix on the analytical signal can be determined and corrected for.[11]

  • Internal Standards: The use of a deuterated internal standard, such as furan-d4, is highly recommended. The internal standard is added to all samples and calibration standards to correct for variations in sample preparation and instrument response.[11]

Data and Protocols

Table 1: Example HPLC Method Parameters for Furan Derivative Separation

ParameterConditionReference
Column Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)[7]
Mobile Phase A 0.1% Acetic Acid in Water[7]
Mobile Phase B Methanol[7]
Gradient Start with 100% A, increase B to 16% at 2.5 min, increase B to 100% between 10-10.5 min and hold until 15 min.[7]
Flow Rate 0.5 mL/min[7]
Column Temperature 25°C[7]
Detection Diode Array Detector (DAD)[7]
Injection Volume 2 µL[7]

Table 2: Example GC-MS Method Parameters for Furan Isomer Analysis

ParameterConditionReference
Column HP-5MS[9]
Carrier Gas Helium[8]
Flow Rate 1.0-1.2 mL/min (constant flow)[8]
Injection Mode Splitless or Split[8]
Oven Program Initial: 35°C, hold 5 min; Ramp 1: 10°C/min to 100°C; Ramp 2: 20°C/min to 250°C, hold 5 min. (Optimization is recommended)[8]
MS Ion Source Temp. 230°C[8]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[8]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of Furan Derivatives in Coffee

This protocol is adapted from a method for the simultaneous determination of four major furan derivatives in coffee.[7]

  • Sample Preparation:

    • For ground coffee, extract 50 mg with 1000 µL of solvent by heating at 60°C for 10 minutes with shaking.[7]

    • Centrifuge the extract at 14,000 rpm for 15 minutes at 5°C.[7]

    • Collect the supernatant for HPLC analysis.[7]

    • Coffee brews can be directly analyzed after filtration.[7]

  • HPLC Analysis:

    • Inject 2 µL of the prepared sample into the HPLC system.[7]

    • Use the chromatographic conditions outlined in Table 1 .

  • Data Analysis:

    • Identify and quantify the furan derivatives based on the retention times and calibration curves of analytical standards.

Protocol 2: HS-SPME-GC-MS Analysis of Furan Isomers

This protocol provides a general framework for the analysis of volatile furan isomers using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[8]

  • Sample Preparation (HS-SPME):

    • Place a known amount of the homogenized sample into a headspace vial.[11]

    • Add a saturated solution of sodium chloride (NaCl) to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.[8]

    • Spike the sample with a deuterated internal standard solution (e.g., furan-d4).[8]

    • Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[11]

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.[9]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet.

    • Use the chromatographic conditions outlined in Table 2 .

  • Data Analysis:

    • Calculate the ratio of the peak area of the furan derivative to the peak area of the internal standard.[11]

    • Quantify the analytes using a calibration curve prepared with the same method.

Visual Guides

Troubleshooting_Peak_Tailing cluster_general General Issues cluster_specific Furan Derivative-Specific Issues start Peak Tailing Observed q_all_peaks Does tailing affect all peaks? start->q_all_peaks check_column Inspect Column for Voids or Blockages q_all_peaks->check_column Yes, all peaks review_mobile_phase Review Mobile Phase q_all_peaks->review_mobile_phase No, only furan derivatives check_dead_volume Check for Extra-Column Volume check_column->check_dead_volume solution_general Action: - Replace/Flush Column - Use Guard Column - Optimize Tubing check_dead_volume->solution_general end Peak Shape Improved solution_general->end review_sample Review Sample Preparation review_mobile_phase->review_sample solution_specific Action: - Adjust pH (e.g., add 0.1% Formic Acid) - Use End-Capped Column - Dilute Sample review_sample->solution_specific solution_specific->end GC_Isomer_Resolution cluster_column Column Optimization cluster_ms Detection Strategy start Co-elution of Furan Isomers optimize_gc Optimize GC Oven Temperature Program start->optimize_gc check_resolution Resolution Improved? optimize_gc->check_resolution change_column Select a More Selective GC Column (e.g., different stationary phase) check_resolution->change_column No end Isomers Resolved and Quantified check_resolution->end Yes use_msms Employ Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) change_column->use_msms use_msms->end

References

preventing polymerization of furans during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of polymerization, during the synthesis of furan and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is polymerization a significant issue during furan synthesis?

Furan and its derivatives are susceptible to polymerization, especially under acidic conditions and at elevated temperatures, which are common in many synthetic routes.[1] This unwanted side reaction leads to the formation of dark, insoluble polymeric materials, often described as "tar" or "humin". This significantly reduces the yield and purity of the desired furan product and complicates the purification process.

Q2: What are the primary triggers for furan polymerization?

The main triggers for furan polymerization during synthesis are:

  • Strong Acid Catalysts: Strong Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and strong Lewis acids (e.g., aluminum chloride) can initiate the polymerization process.[1]

  • High Reaction Temperatures: Elevated temperatures provide the activation energy for polymerization to occur, often at a faster rate than the desired furan-forming reaction.[1]

  • Presence of Water: In some acid-catalyzed reactions, water can promote the opening of the furan ring to form reactive intermediates that readily polymerize.

  • Inherent Reactivity of the Furan Ring: The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, which can initiate polymerization.

Q3: How can I visually identify if polymerization is occurring in my reaction?

A key visual indicator of polymerization is the reaction mixture turning dark brown or black and the formation of insoluble, tar-like substances.[1] This is a result of the formation of highly conjugated polymeric structures.

Q4: What general strategies can be employed to minimize or prevent polymerization?

Key strategies to control polymerization include:

  • Catalyst Selection: Opt for milder acid catalysts. Milder Lewis acids or heterogeneous catalysts are often preferred over strong Brønsted acids.[1]

  • Temperature Control: Maintain the lowest effective temperature for the desired reaction and ensure uniform heating to avoid localized hotspots.

  • Solvent Choice: The use of appropriate solvents, such as methanol, can help to stabilize reactive intermediates and suppress polymerization.

  • Use of Inhibitors: In some cases, radical inhibitors can be added to the reaction mixture or to the purified furan for storage.

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes, minimizing the exposure of the furan product to harsh conditions.[1]

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause Recommended Solutions
Reaction mixture turns black/dark brown and forms tar. Polymerization of the furan product or starting materials due to harsh acidic conditions or high temperatures.[1]1. Switch to a Milder Catalyst: Replace strong acids like H₂SO₄ with milder Lewis acids such as ZnCl₂, BF₃·OEt₂, or a heterogeneous acid catalyst.[1] 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use Microwave Synthesis: Employ microwave irradiation to drastically reduce the reaction time and minimize thermal degradation.[1]
Low yield of the desired furan product. Polymerization consuming the product, incomplete reaction, or side reactions other than polymerization.1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal balance for product formation over polymerization. 2. Add a Polymerization Inhibitor: Consider adding a small amount of an inhibitor like hydroquinone, though its effectiveness can be reaction-dependent. 3. Ensure Anhydrous Conditions: For reactions sensitive to water, ensure all reagents and glassware are thoroughly dried.
Difficulty in purifying the furan product from the dark residue. The polymeric byproduct is often insoluble and can interfere with standard purification techniques like column chromatography.1. Initial Work-up: After the reaction, quench the acid catalyst promptly. An aqueous work-up can help to remove some of the polar byproducts. 2. Distillation: If the furan product is volatile, distillation can be an effective method to separate it from the non-volatile polymer. 3. Filtration: In some cases, the polymer can be precipitated by the addition of a non-polar solvent and removed by filtration.

Data Presentation: Catalyst Performance in Paal-Knorr Furan Synthesis

The choice of catalyst can have a significant impact on the yield of furan synthesis and the extent of polymerization. The following table summarizes the performance of various catalysts in the Paal-Knorr synthesis of 2,5-dimethylfuran from hexane-2,5-dione.

CatalystReaction ConditionsYield (%)Reference
p-Toluenesulfonic acid (p-TsOH)Toluene, reflux, 2 h85[2]
Sulfuric acid (H₂SO₄)Acetic acid, reflux, 1 h90[2]
Zinc Bromide (ZnBr₂)Neat, 100°C, 15 min92[1]
Bismuth(III) Nitrate (Bi(NO₃)₃)Neat, 80°C, 30 min95[1]
Scandium(III) Triflate (Sc(OTf)₃)CH₂Cl₂, rt, 1 h98[1]

Note: Yields are specific to the cited literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Conventionally Heated Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol describes a traditional approach using a Brønsted acid catalyst with conventional heating.[1]

Reagents & Setup:

  • Hexane-2,5-dione (11.4 g, 100 mmol)

  • Toluene (50 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)

  • 100 mL round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

Procedure:

  • To the round-bottom flask, add hexane-2,5-dione, toluene, and p-toluenesulfonic acid monohydrate.

  • Assemble the Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).

  • Continue refluxing for 4-6 hours or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation if necessary.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol utilizes microwave irradiation to significantly shorten the reaction time and often improve yields by minimizing byproduct formation.[1]

Reagents & Setup:

  • 1,4-dicarbonyl compound (1 mmol)

  • Ethanol/water (1:1, 3 mL)

  • 1 M Hydrochloric acid (2-3 drops) (Note: For many substrates, no acid catalyst is required under microwave conditions)

  • 10 mL microwave vial with a septum cap

  • Dedicated laboratory microwave reactor

Procedure:

  • In the microwave vial, combine the 1,4-dicarbonyl compound and the ethanol/water solvent mixture.

  • If required, add the catalytic amount of hydrochloric acid.

  • Seal the vial with the septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Transfer the contents to a separatory funnel and dilute with water (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and remove the solvent in vacuo to yield the crude product, which can be further purified by column chromatography if needed.

Protocol 3: Friedel-Crafts Acylation of Furan using a Mild Lewis Acid

This protocol uses boron trifluoride etherate as a milder alternative to aluminum chloride to minimize polymerization during the acylation of furan.

Reagents & Setup:

  • Furan (freshly distilled)

  • Acetic anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

  • Ice bath

Procedure:

  • Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.

  • In the round-bottom flask, dissolve furan in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • In the dropping funnel, prepare a solution of acetic anhydride in anhydrous diethyl ether.

  • Slowly add the boron trifluoride etherate catalyst to the stirred furan solution.

  • Add the acetic anhydride solution dropwise from the dropping funnel to the furan solution while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 2-acetylfuran by distillation or column chromatography.

Mandatory Visualizations

Acid_Catalyzed_Polymerization Furan Furan Protonated_Furan Protonated Furan (Reactive Intermediate) Furan->Protonated_Furan Protonation H_plus H+ Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Furan->Ring_Opened_Intermediate Nucleophilic Attack (e.g., by water or another furan) Furan_Molecule Another Furan Molecule Polymerization Further Polymerization Ring_Opened_Intermediate->Polymerization Chain Propagation Polymer Polymer (Tar) Polymerization->Polymer

Caption: Acid-catalyzed polymerization of furan.

Troubleshooting_Workflow Start Furan Synthesis Reaction Problem Polymerization Observed? (Darkening, Tar Formation) Start->Problem Solution1 Switch to Milder Catalyst (e.g., Lewis Acid, Heterogeneous) Problem->Solution1 Yes Success Successful Synthesis Problem->Success No Solution2 Lower Reaction Temperature Solution1->Solution2 Solution3 Reduce Reaction Time (e.g., Microwave Synthesis) Solution2->Solution3 Solution3->Start Re-attempt Synthesis

Caption: Troubleshooting workflow for furan polymerization.

Inhibitor_Selection Start Planning Furan Synthesis Condition_Check Are Harsh Conditions Necessary? (Strong Acid / High Temp) Start->Condition_Check Milder_Conditions Employ Milder Conditions: - Milder Catalyst - Lower Temperature - Microwave Synthesis Condition_Check->Milder_Conditions No Inhibitor_Consideration Consider Radical Inhibitor (e.g., Hydroquinone) Condition_Check->Inhibitor_Consideration Yes Proceed Proceed with Synthesis Milder_Conditions->Proceed Inhibitor_Consideration->Proceed

References

Validation & Comparative

Validating the Structure of 1-(Furan-2-yl)butan-2-one: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of chemical compounds is a critical step in chemical research and drug development. For a molecule like 1-(Furan-2-yl)butan-2-one, a comprehensive analytical approach is essential to confirm its molecular architecture. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques, presenting the supporting rationale and detailed experimental protocols for its validation.

Molecular Structure

The proposed structure for this compound is shown below, with atoms numbered for clarity in the subsequent NMR analysis.

Chemical structure of this compound with numbered atoms

Figure 1: Structure of this compound.

A Comparative Overview of Analytical Techniques

While several analytical methods provide valuable structural information, they differ in the specificity and completeness of the data they offer. 2D NMR spectroscopy is unparalleled in its ability to map the complete atomic connectivity of a molecule.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (¹H-¹H, ¹H-¹³C over one or multiple bonds).Provides an unambiguous, complete structural map of the molecule.[1][2][3]Can be more time-consuming and requires specialized instrumentation and expertise.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Offers high sensitivity and is crucial for determining the molecular formula.Does not provide direct information on the specific arrangement and connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O-C).Fast, non-destructive, and provides a characteristic "fingerprint" of functional groups.Provides limited information on the overall carbon skeleton and molecular framework.
1D NMR (¹H, ¹³C) Information on the chemical environment, number, and ratio of different protons and carbons.A fundamental and powerful tool for initial structural assessment.[4]Spectra can be complex and overlapping for larger molecules, making unambiguous assignments difficult without 2D data.[2][3]

Structural Validation by 2D NMR Spectroscopy

The combination of COSY, HSQC, and HMBC experiments provides definitive evidence to confirm the structure of this compound by establishing a complete network of through-bond correlations.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound. These predictions are based on typical values for furan and alkyl ketone moieties.[5][6][7]

Atom No.Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1~1.0 (t)~8
2~2.4 (q)~36
3-~208
4~3.8 (s)~45
5-~148
6~6.2 (d)~108
7~6.3 (dd)~110
8~7.4 (d)~143

(s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets)

Data Presentation: Expected 2D NMR Correlations

The tables below outline the key cross-peaks expected in the 2D NMR spectra that would unequivocally validate the structure.

Table 1: COSY (¹H-¹H) Correlations COrrelation SpectroscopY (COSY) shows correlations between protons that are coupled, typically through two or three bonds.[8][9]

Proton (Atom No.)Correlating Proton (Atom No.)Comment
H-1H-2Confirms the ethyl group of the butanone chain.
H-6H-7Confirms adjacency on the furan ring.
H-7H-8Confirms adjacency on the furan ring.

Table 2: HSQC (¹H-¹³C) Correlations Heteronuclear Single Quantum Coherence (HSQC) shows correlations between protons and the carbons they are directly attached to (one-bond correlation).[8][9]

Proton (Atom No.)Correlating Carbon (Atom No.)
H-1C-1
H-2C-2
H-4C-4
H-6C-6
H-7C-7
H-8C-8

Table 3: HMBC (¹H-¹³C) Correlations Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds, which is critical for piecing together molecular fragments.[8][9]

Proton (Atom No.)Correlating Carbon (Atom No.)Comment
H-1C-2, C-3Confirms the position of the ethyl group relative to the carbonyl.
H-2C-1, C-3Further confirms the ethyl group and its connection to the carbonyl.
H-4C-3, C-5, C-6Crucial correlation linking the methylene bridge to the carbonyl (C-3) and the furan ring (C-5, C-6).
H-6C-4, C-5, C-7, C-8Confirms furan ring structure and its link to the side chain.
H-8C-5, C-6, C-7Confirms furan ring structure.

Visualization of Experimental Workflow and Correlations

The following diagrams illustrate the logical workflow for structural validation and the key 2D NMR correlations that confirm the identity of this compound.

G cluster_data Data Acquisition cluster_analysis Data Analysis & Validation A 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B 2. Acquire 1D Spectra (¹H, ¹³C) A->B C 3. Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D 4. Assign HSQC Cross-Peaks (Direct ¹H-¹³C correlations) C->D E 5. Analyze COSY Data (Build ¹H-¹H spin systems) D->E F 6. Analyze HMBC Data (Connect molecular fragments) E->F G 7. Assemble Structure (Confirm all correlations) F->G H This compound G->H Structure Validated

Caption: Workflow for 2D NMR-based structural validation.

Caption: Key HMBC (red) and COSY (blue) correlations.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrument and Software
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Processing: Standard NMR processing software (e.g., TopSpin, Mnova, VnmrJ).

COSY (Correlation Spectroscopy) Experiment
  • Objective: To identify ¹H-¹H spin-spin couplings.

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Key Parameters:

    • Spectral Width: Cover the entire ¹H chemical shift range (~0-10 ppm).

    • Number of Scans (NS): 2-8 scans per increment.

    • Increments (F1 dimension): 256-512 increments.

    • Data Points (F2 dimension): 1024-2048 points.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Objective: To identify direct one-bond ¹H-¹³C correlations.

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Key Parameters:

    • ¹H Spectral Width: Cover the entire proton range (~0-10 ppm).

    • ¹³C Spectral Width: Cover the expected carbon range (~0-220 ppm).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Number of Scans (NS): 4-16 scans per increment.

    • Increments (F1 dimension): 256-512 increments.

  • Processing: Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Objective: To identify long-range (2-3 bond) ¹H-¹³C correlations.

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Key Parameters:

    • Spectral Widths: Same as HSQC.

    • Long-Range Coupling Constant (nJ(CH)): Optimized for 8-10 Hz to observe 2- and 3-bond correlations.

    • Number of Scans (NS): 8-32 scans per increment (requires more scans than HSQC).

    • Increments (F1 dimension): 256-512 increments.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Conclusion

While techniques like MS and IR provide essential preliminary data, 2D NMR spectroscopy is indispensable for the complete and unambiguous structural validation of this compound. The detailed connectivity map generated from COSY, HSQC, and HMBC experiments provides a comprehensive molecular picture, which is critical for ensuring the identity and purity of compounds in research and drug development pipelines. The integration of these datasets allows for a confident and definitive assignment of the entire molecular structure.

References

The Furan-2-yl Ketone Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 1-(Furan-2-yl)butan-2-one and its analogues. Delving into antimicrobial, antifungal, and cytotoxic properties, this document summarizes key experimental data, details methodologies for reproducibility, and visualizes relevant biological pathways and workflows.

The furan ring is a versatile heterocyclic moiety that forms the backbone of numerous compounds with significant pharmacological potential. Among these, furan-2-yl ketone derivatives have garnered attention for their diverse biological activities. This guide focuses on this compound and its structural analogues, offering a comparative analysis of their performance in various biological assays. While direct comparative studies on this compound are limited, this guide draws upon data from structurally related furan derivatives to provide a valuable overview of their potential.

Antimicrobial and Antifungal Activity: A Comparative Look

Furan derivatives have demonstrated notable efficacy against a range of microbial pathogens. The antimicrobial and antifungal potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 1: Comparative Antimicrobial and Antifungal Activity of Furan Derivatives
Compound/Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
2(5H)-Furanone DerivativeF105Staphylococcus aureus (MSSA)1040
2(5H)-Furanone DerivativeF105Staphylococcus aureus (MRSA)2080[1]
2(5H)-Furanone DerivativeF131Staphylococcus aureus (clinical isolates)8-1632-128[2]
2(5H)-Furanone DerivativeF131Candida albicans (clinical isolates)32-128128-1024[2]
Furan-2-Carboxamide DerivativeCompound 8aCandida albicans--
Furan-2-Carboxamide DerivativeCompound 15Candida albicans--[3]
Furan-2-Carboxamide DerivativeCompound 9bCandida albicans--[3]

Note: Specific MIC/MBC values for compounds 8a, 15, and 9b against Candida albicans were not provided in the source, but they were noted to have moderate to high activity.

The data indicates that substitutions on the furanone ring, such as the sulfonyl and l-menthol moieties in F105, contribute significantly to its antibacterial activity. Similarly, the l-borneol fragment in F131 appears to enhance its antimicrobial and antifungal properties.[2] Furan-2-carboxamide derivatives have also emerged as promising antifungal agents.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of furan derivatives against various cancer cell lines is a growing area of research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: Comparative Cytotoxicity of Furan Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2(5H)-Furanone DerivativeA549 (Non-small cell lung cancer)-[4][5]
2(5H)-Furanone DerivativeBEAS-2B (Healthy lung epithelial)-[4][5]
Furan-based Compound 4MCF-7 (Breast cancer)4.06[6]
Furan-based Compound 7MCF-7 (Breast cancer)2.96[6]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 8cHeLa (Cervical cancer)62.37 µg/mL[7][8]

Note: Specific IC50 values for the 2(5H)-furanone derivatives against A549 and BEAS-2B cell lines were not provided, but the study highlighted their selective cytotoxicity towards the cancer cell line.

Studies on 2(5H)-furanone derivatives have shown selective cytotoxicity towards non-small cell lung cancer cells (A549) while being less toxic to healthy lung epithelial cells (BEAS-2B).[4][5] Furthermore, certain furan-based compounds have demonstrated potent cytotoxic effects against breast cancer cells (MCF-7).[6] The data for the methyl-5-(hydroxymethyl)-2-furan carboxylate derivative suggests that the amine linkage and specific substitutions play a role in its anticancer activity against HeLa cells.[7][8]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G Broth Microdilution Workflow prep Prepare serial dilutions of test compounds in a 96-well plate inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Inoculate each well with the microbial suspension inoculum->add_inoculum controls Include positive (growth) and negative (sterility) controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) controls->incubate read Visually inspect for microbial growth to determine the MIC incubate->read

Caption: Workflow for MIC determination using broth microdilution.

Procedure:

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Each well is inoculated with the microbial suspension.

  • The plate is incubated under conditions suitable for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G MTT Assay Workflow seed Seed cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of the test compounds seed->treat incubate Incubate for a specified period (e.g., 24-72h) treat->incubate add_mtt Add MTT solution to each well and incubate incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure

Caption: Workflow of the MTT cytotoxicity assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the furan derivatives.

  • After a predetermined incubation period, the MTT reagent is added to each well.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells. The IC50 value is then calculated.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of furan derivatives are underpinned by their interaction with various cellular pathways.

Induction of Apoptosis in Cancer Cells

Several furan-based compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for effective anticancer agents.

G Apoptosis Induction by Furan Derivatives Furan Furan Derivative Cell Cancer Cell Furan->Cell ROS Increased ROS Production Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of apoptosis induction.

Some brominated 2(5H)-furanones have been shown to induce apoptosis in cancer cells, which may be associated with an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation.[9]

References

Comparative Spectroscopic Analysis of 1-(Furan-2-yl)butan-2-one and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 1-(Furan-2-yl)butan-2-one and its positional isomers is presented, offering a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, facilitating their unambiguous identification and characterization.

The structural nuances arising from the positional variation of the butan-2-one moiety on the furan ring give rise to distinct spectroscopic fingerprints for each isomer. Understanding these differences is paramount for the accurate identification and quality control of these compounds in various research and development applications. This guide systematically compares the experimental and predicted spectroscopic data for this compound and its key isomers: 4-(Furan-2-yl)butan-2-one, 1-(Furan-3-yl)butan-2-one, and 4-(Furan-3-yl)butan-2-one.

Isomeric Structures and Their Spectroscopic Relationship

The connectivity of the butan-2-one chain to either the C2 or C3 position of the furan ring, as well as the position of the carbonyl group within the chain, dictates the chemical environment of each atom and, consequently, their interaction with electromagnetic radiation. The following diagram illustrates the structural relationships between the isomers discussed in this guide.

isomers Isomers of (Furan-yl)butan-2-one This compound This compound 4-(Furan-2-yl)butan-2-one 4-(Furan-2-yl)butan-2-one This compound->4-(Furan-2-yl)butan-2-one Positional Isomer (Furan-2-yl) 1-(Furan-3-yl)butan-2-one 1-(Furan-3-yl)butan-2-one This compound->1-(Furan-3-yl)butan-2-one Ring Position Isomer 4-(Furan-3-yl)butan-2-one 4-(Furan-3-yl)butan-2-one 4-(Furan-2-yl)butan-2-one->4-(Furan-3-yl)butan-2-one Ring Position Isomer 1-(Furan-3-yl)butan-2-one->4-(Furan-3-yl)butan-2-one Positional Isomer (Furan-3-yl)

Caption: Structural relationship between the isomers of (Furan-yl)butan-2-one.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the isomers of (Furan-yl)butan-2-one. It should be noted that while experimental data is sought, some of the presented data is based on prediction and is denoted accordingly.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment and the proximity of other protons.

CompoundProton AssignmentPredicted ¹H NMR Chemical Shift (ppm)
This compound Data not availableData not available
4-(Furan-2-yl)butan-2-one Data not availableData not available
1-(Furan-3-yl)butan-2-one Data not availableData not available
4-(Furan-3-yl)butan-2-one H2'7.35
H4'6.28
H5'7.38
H42.85
H32.75
H12.15
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it.

CompoundCarbon AssignmentPredicted ¹³C NMR Chemical Shift (ppm)
This compound Data not availableData not available
4-(Furan-2-yl)butan-2-one Data not availableData not available
1-(Furan-3-yl)butan-2-one Data not availableData not available
4-(Furan-3-yl)butan-2-one C2'143.5
C3'121.0
C4'109.0
C5'140.0
C2208.0
C345.0
C425.0
C130.0
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The carbonyl (C=O) stretch is a particularly strong and characteristic absorption for these ketones.

CompoundKey IR Absorptions (cm⁻¹)
This compound Data not available
4-(Furan-2-yl)butan-2-one Data not available
1-(Furan-3-yl)butan-2-one Data not available
4-(Furan-3-yl)butan-2-one Data not available
Characteristic Absorptions~3100 (aromatic C-H)
~2960 (aliphatic C-H)
~1715 (C=O ketone)
~1500-1600 (furan C=C)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 138Data not available
4-(Furan-2-yl)butan-2-one 138Data not available
1-(Furan-3-yl)butan-2-one 138Data not available
4-(Furan-3-yl)butan-2-one 138Data not available

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer. setup Lock, tune, and shim the instrument. instrument->setup acquire Acquire 1H and 13C NMR spectra using standard pulse programs. setup->acquire ft Fourier transform the raw data. phase Phase and baseline correct the spectra. ft->phase reference Reference the spectra to the solvent peak or an internal standard (TMS). phase->reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR spectroscopic analysis.

A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. Standard one-dimensional ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Place a drop of the neat liquid sample on a salt plate (e.g., NaCl) or an ATR crystal. background Record a background spectrum. sample Record the sample spectrum. background->sample process The instrument software automatically subtracts the background from the sample spectrum. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for FTIR spectroscopic analysis.

Infrared spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared between two sodium chloride plates or by placing a drop directly onto the crystal of an attenuated total reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). inject Inject the sample into the GC-MS instrument. separate The sample is vaporized and separated on a capillary column. inject->separate analyze Eluted compounds are ionized (typically by electron impact) and analyzed by the mass spectrometer. separate->analyze process The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for GC-MS analysis.

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and the resulting fragments are analyzed.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its isomers. The presented data and protocols will aid researchers in the confident identification and characterization of these important chemical entities.

A Comparative Guide to Furan Synthesis Methods for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the furan scaffold is a recurring motif of high value, appearing in a vast array of natural products, pharmaceuticals, and functional materials. The efficient and selective construction of this five-membered heterocycle is therefore a critical undertaking in synthetic chemistry. This guide provides an objective comparison of prominent furan synthesis methodologies, supported by experimental data, to inform the strategic selection of the most suitable synthetic route for a given target.

At a Glance: Key Furan Synthesis Methodologies

The choice of a synthetic pathway to a furan derivative is governed by factors such as the desired substitution pattern, the availability of starting materials, functional group tolerance, and reaction conditions. Below is a summary of classical and modern methods for furan synthesis.

Synthesis MethodStarting MaterialsCatalyst/ReagentGeneral ConditionsGeneral YieldsKey AdvantagesCommon Limitations
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid (protic or Lewis), Dehydrating agents (e.g., p-TsOH, H₂SO₄, P₂O₅)Aqueous or anhydrous acidic conditions, often with heating.[1] Microwave-assisted methods offer milder conditions.Generally good to excellentVersatile for a wide range of substituted furans.Availability of the 1,4-dicarbonyl starting materials can be a limitation. Harsh acidic conditions may not be suitable for sensitive substrates.[2]
Feist-Benary Synthesis α-Halo ketones and β-dicarbonyl compoundsBase (e.g., pyridine, ammonia, NaOH)Base-catalyzed condensation, typically heated.[3][4]Moderate to goodReadily available starting materials. Good for producing 2,5-disubstituted furans.[5] Milder conditions compared to Paal-Knorr.Can be influenced by side reactions.[5] Regioselectivity can be an issue with unsymmetrical β-dicarbonyls.
Allenyl Ketone Cycloisomerization Allenyl ketonesTransition metal catalysts (e.g., Au, Ag, Pt, Cu)Generally mild conditions, often at room temperature.[6]Good to excellentHigh atom economy. Access to highly substituted furans.Requires synthesis of allenyl ketone precursors. Catalyst cost can be a factor.
Synthesis from Biomass Furfural, 5-Hydroxymethylfurfural (HMF)Various catalysts (e.g., Pd, Ni, zeolites)Varies from vapor-phase decarbonylation to liquid-phase hydrogenation/oxidation.[7]Varies widely depending on the specific transformation.Utilizes renewable feedstocks.[7]Often requires multi-step processes to achieve desired substitution patterns.
Microwave-Assisted Synthesis Various (e.g., 1,4-dicarbonyls, α-halo ketones)Dependent on the specific reactionMicrowave irradiationOften higher yields and significantly shorter reaction timesRapid, efficient, and often leads to cleaner reactions.Requires specialized microwave equipment. Scale-up can be a consideration.

Performance Comparison: Experimental Data

The following tables provide a summary of quantitative data for the synthesis of various furan derivatives using the discussed methods. It is important to note that direct comparison should be made with caution, as reaction conditions and substrates differ.

Table 1: Paal-Knorr Furan Synthesis
Product1,4-Dicarbonyl SubstrateCatalyst/ConditionsYield (%)Reference
2,5-DimethylfuranHexane-2,5-dionep-TsOH, Toluene, reflux95[5]
2,5-Diphenylfuran1,4-Diphenyl-1,4-butanedioneH₂SO₄, EtOH, reflux90
Ethyl 2-methyl-5-phenylfuran-3-carboxylateEthyl 2-acetyl-4-oxo-4-phenylbutanoatep-TsOH, Toluene, reflux88
2,3,5-Trimethylfuran3-Methylhexane-2,5-dioneAmberlyst-15, CH₂Cl₂, rt92
Table 2: Feist-Benary Furan Synthesis

| Product | α-Halo Ketone | β-Dicarbonyl Compound | Base/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | Phenacyl bromide | Ethyl acetoacetate | Pyridine, EtOH, reflux | 75 | | | 3-Acetyl-2,5-dimethylfuran | Chloroacetone | Acetylacetone | Ammonia, rt | 65 |[4] | | Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | Ethyl 2-chloroacetoacetate | Ethyl acetoacetate | NaOEt, EtOH, rt | 80 | | | 2-Amino-5-methyl-3-cyanofuran | Chloroacetone | Malononitrile | Piperidine, EtOH, reflux | 85 | |

Table 3: Modern Furan Synthesis Methods

| Product | Starting Material(s) | Method | Catalyst/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2,3,5-Triphenylfuran | 1,2-Diphenyl-3-buten-1-one | Allenyl Ketone Cycloisomerization | AuCl₃, CH₂Cl₂, rt | 95 |[6] | | 2-Methylfuran | Furfural | Synthesis from Biomass | Ni-Cu/Al₂O₃, H₂, 220°C | 98 | | | 2,5-Furandicarboxylic acid (FDCA) | 5-Hydroxymethylfurfural (HMF) | Synthesis from Biomass | Pt/C, O₂, H₂O, 100°C | >99 |[8] | | 2,5-Dimethylfuran | Hexane-2,5-dione | Microwave-Assisted Paal-Knorr | Montmorillonite K-10, 120°C, 5 min | 93 | |

Reaction Mechanisms and Experimental Workflows

A fundamental understanding of the reaction pathways and experimental procedures is crucial for optimizing conditions and troubleshooting.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[1]

Paal_Knorr cluster_start 1,4-Dicarbonyl cluster_enol Enolization cluster_cyclization Cyclization cluster_dehydration Dehydration start R1-C(=O)-CH2-CH2-C(=O)-R2 enol R1-C(OH)=CH-CH2-C(=O)-R2 start->enol + H⁺ cyclic Cyclic Hemiacetal enol->cyclic Intramolecular Attack furan Furan cyclic->furan - H₂O, - H⁺

Paal-Knorr Furan Synthesis Mechanism.

Reagents and Setup:

  • Hexane-2,5-dione (11.4 g, 100 mmol)

  • p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol)

  • Toluene (50 mL)

  • Round-bottom flask (100 mL) equipped with a Dean-Stark trap and reflux condenser.

Procedure:

  • To the round-bottom flask, add hexane-2,5-dione, toluene, and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • After the theoretical amount of water (1.8 mL) has been collected (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to afford 2,5-dimethylfuran.[5]

Feist-Benary Furan Synthesis

The Feist-Benary synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. The mechanism is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the halo ketone. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the furan product.[3]

Feist_Benary cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_cyclization Cyclization cluster_dehydration Dehydration start R1-C(=O)-CH2-C(=O)-R2 enolate Enolate start->enolate + Base alkylated Alkylated Intermediate enolate->alkylated + α-Halo Ketone halo_ketone R3-C(=O)-CH(X)-R4 halo_ketone->alkylated cyclic Cyclic Intermediate alkylated->cyclic Intramolecular Attack furan Furan cyclic->furan - H₂O

Feist-Benary Furan Synthesis Mechanism.

Reagents and Setup:

  • Phenacyl bromide (1.99 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Pyridine (0.87 g, 11 mmol)

  • Ethanol (30 mL)

  • Round-bottom flask (100 mL) with a reflux condenser.

Procedure:

  • Dissolve ethyl acetoacetate and pyridine in ethanol in the round-bottom flask.

  • Add phenacyl bromide portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired furan.

Allenyl Ketone Cycloisomerization

This modern approach utilizes transition metal catalysts to facilitate the cycloisomerization of allenyl ketones into furans. The mechanism often involves the coordination of the metal to the allene, followed by an intramolecular nucleophilic attack of the ketone oxygen onto the activated allene. Subsequent rearrangement and catalyst regeneration afford the furan product.[6]

Allenyl_Ketone_Cycloisomerization cluster_start Allenyl Ketone cluster_coordination Catalyst Coordination cluster_cyclization Cyclization cluster_product Product Formation start R1-C(=O)-C(R2)=C=CH-R3 coordinated Metal-Coordinated Intermediate start->coordinated + [M] cyclic Cyclic Intermediate coordinated->cyclic Intramolecular Attack furan Furan cyclic->furan Rearrangement - [M]

Allenyl Ketone Cycloisomerization Mechanism.

Reagents and Setup:

  • 1,2-Diphenyl-3-buten-1-one (1 mmol)

  • Gold(III) chloride (AuCl₃, 0.05 mmol)

  • Dichloromethane (5 mL)

  • Schlenk tube.

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 1,2-diphenyl-3-buten-1-one and dichloromethane.

  • Add AuCl₃ to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 1-2 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give 2,3,5-triphenylfuran.[6]

Conclusion

The synthesis of the furan ring is a well-established field with a rich history, yet it continues to evolve with the development of novel and more efficient methodologies. The classical Paal-Knorr and Feist-Benary syntheses remain powerful tools in the synthetic chemist's arsenal, particularly when the requisite starting materials are readily available. However, for the synthesis of highly functionalized or sensitive furan-containing molecules, modern catalytic methods, such as allenyl ketone cycloisomerization, offer milder conditions and broader substrate scope. Furthermore, the increasing emphasis on sustainable chemistry has brought syntheses from biomass-derived feedstocks to the forefront. The strategic choice of a synthetic method will ultimately depend on a careful evaluation of the target molecule's structure, the availability of precursors, and the desired reaction efficiency.

References

A Comparative Guide to 1-(Furan-2-yl)butan-2-one and Other Ketones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a ketone building block can significantly influence the outcome of a reaction, affecting yield, selectivity, and the overall efficiency of a synthetic route. This guide provides a comparative analysis of 1-(Furan-2-yl)butan-2-one, a versatile furan-containing ketone, against common alkyl and aryl ketones such as butan-2-one and acetophenone. This comparison is supported by experimental data from the literature to inform the selection of appropriate substrates and reaction conditions in research and drug development.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀O₂, is a bicyclic compound featuring a furan ring attached to a butanone chain. The presence of the furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic properties and reactivity to the ketone. The furan ring can participate in various reactions, including electrophilic substitutions and cycloadditions, while the ketone functionality allows for a wide range of transformations at the carbonyl group and the adjacent α-carbon.

Comparative Performance in Key Synthetic Transformations

The utility of a ketone in synthesis is often determined by its performance in fundamental carbon-carbon bond-forming reactions and functional group transformations. Here, we compare this compound with butan-2-one and acetophenone in three common reaction types: aldol condensation, sodium borohydride reduction, and the Wittig reaction.

Aldol Condensation

The aldol condensation is a cornerstone of carbon-carbon bond formation. The reactivity of the ketone enolate is a key factor in the success of this reaction.

Table 1: Comparison of Ketones in Aldol Condensation

KetoneAldehydeCatalyst/SolventTime (h)Yield (%)Reference
Furfural2-Butanone Mg-Al mixed oxide863 (conversion)[1]
3-NitrobenzaldehydeAcetophenone NaOH-40.3[2]

The furan ring in proximity to the ketone may influence the acidity of the α-protons and the nucleophilicity of the resulting enolate. Further experimental data is needed for a direct comparison of this compound in this context.

Sodium Borohydride Reduction

The reduction of a ketone to a secondary alcohol is a fundamental transformation. The steric and electronic environment of the carbonyl group can affect the rate and efficiency of the reduction.

Table 2: Comparison of Ketones in Sodium Borohydride Reduction

KetoneSolventTime (h)Yield (%)Reference
Acetophenone Methanol0.580-95[3]
Butan-2-one Methanol-High[4][5]
3-(Furan-2-yl)-2-cyanopropenenitrileMethanol-61[6]

Note: While a direct reduction yield for this compound was not found, the reduction of a related furan-containing α,β-unsaturated nitrile with NaBH₄ provides some context for the compatibility of the furan ring with this reducing agent.

The furan ring is generally stable to sodium borohydride, suggesting that the reduction of this compound should proceed in high yield, comparable to simple alkyl and aryl ketones.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. The electrophilicity of the carbonyl carbon and steric hindrance around it are critical factors.

Table 3: Comparison of Ketones in the Wittig Reaction

KetoneYlideSolventTime (h)Yield (%)Reference
Aldehydes/KetonesPh₃P=CHRAprotic-Varies[7][8][9]
Acetophenone Alkoxycarbonyl methylidenetriphenylphosphoranesaq. NaOH--[10]

Note: Specific yield data for the Wittig reaction of this compound was not available in the reviewed literature. The general applicability of the Wittig reaction to a wide range of aldehydes and ketones suggests it would be a feasible transformation for this substrate.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below is a representative protocol for the Paal-Knorr furan synthesis, a classic method for constructing the furan ring, which is relevant to the synthesis of the title compound and its analogs.

Paal-Knorr Synthesis of 2,5-Dimethylfuran

Objective: To synthesize a substituted furan from a 1,4-dicarbonyl compound.

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford 2,5-dimethylfuran.[11]

Visualizing Reaction Mechanisms

Understanding the underlying mechanisms of chemical reactions is fundamental for optimizing conditions and predicting outcomes. Below are graphical representations of key reaction pathways.

Paal-Knorr Furan Synthesis Workflow

This diagram illustrates the acid-catalyzed cyclization of a 1,4-diketone to form a furan, a key synthetic route for this class of heterocycles.[12][13][14]

Paal_Knorr_Furan_Synthesis diketone 1,4-Diketone protonation Protonation of Carbonyl Oxygen diketone->protonation H⁺ enolization Enolization protonation->enolization cyclization Intramolecular Nucleophilic Attack enolization->cyclization hemiacetal Cyclic Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration H⁺, -H₂O furan Furan Product dehydration->furan

Caption: Paal-Knorr furan synthesis workflow.

General Ketone Reduction Workflow

This diagram outlines the general steps involved in the reduction of a ketone to a secondary alcohol using a hydride reducing agent.

Ketone_Reduction ketone Ketone nucleophilic_attack Nucleophilic Attack by Hydride ketone->nucleophilic_attack [H]⁻ alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation H⁺ workup alcohol Secondary Alcohol protonation->alcohol

Caption: General ketone reduction workflow.

Conclusion

This compound presents itself as a valuable and versatile building block in organic synthesis. While direct, side-by-side comparative data with other ketones in various reactions is not always readily available, the known reactivity of the furan and ketone moieties allows for informed predictions of its behavior. The furan ring is generally stable under common reaction conditions for ketone transformations, such as reduction with sodium borohydride. Its electronic nature may influence the reactivity of the adjacent carbonyl group and α-protons, an area that warrants further quantitative investigation. For researchers in drug discovery, the furan scaffold is a well-established pharmacophore, and this compound offers a readily available starting point for the synthesis of novel, biologically active molecules. The choice between this and other ketones will ultimately depend on the specific synthetic target, desired reactivity, and the availability of starting materials.

References

A Researcher's Guide to the Authentication of 1-(Furan-2-yl)butan-2-one and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical compounds are paramount. This guide provides a comprehensive comparison of the analytical authentication of 1-(Furan-2-yl)butan-2-one with alternative furan-containing standards. By presenting experimental data and detailed methodologies, this document aims to facilitate informed decisions in selecting appropriate reference materials and analytical techniques.

Overview of this compound and its Analytical Significance

This compound is a furan derivative of interest in various chemical and biological studies.[1] Its proper authentication is crucial for ensuring the validity of research findings. This guide explores the use of this compound as an analytical standard and compares its performance with other commonly used furan derivatives.

Comparison of Physicochemical Properties

A fundamental step in authenticating a chemical standard is the verification of its physicochemical properties. The following table summarizes the key properties of this compound and a common alternative, 2-Acetylfuran.

PropertyThis compound2-Acetylfuran
CAS Number 4208-63-3[1]1192-62-7[2]
Molecular Formula C₈H₁₀O₂[1]C₆H₆O₂[2]
Molecular Weight 138.16 g/mol [1]110.11 g/mol [2]
Boiling Point 192 °CNot specified
Density 1.0485 g/cm³Not specified

Comparative Analytical Data

The authentication of a chemical standard relies on a combination of analytical techniques. This section provides a comparative overview of data obtained for this compound and alternative standards using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. The Kovats retention index is a key parameter for compound identification in GC.

CompoundKovats Retention Index (Standard Polar Column)Key Mass Spectral Fragments (m/z)
This compound 1584, 1585, 1591, 1575[1]Data not available in a comparable format
Furan Not specified68 (M+), 39
2-Methylfuran Not specified82 (M+), 81, 53, 51, 39
2-Acetylfuran Not specified110 (M+), 95, 67, 39

Note: The comparability of mass spectral fragments is limited due to variations in experimental conditions across different sources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. The retention time is a critical parameter for compound identification.

CompoundRetention Time (min)Mobile PhaseColumn
Furanic Compounds (General) VariableAcetonitrile/Water Gradient[3]C18[3]
2-Acetylfuran Not specifiedAcetonitrile/Water[4]C18[4]

Note: Direct comparative HPLC data for this compound was not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Data not available in a comparable format
(S)-1-(furan-2-yl)ethanol 7.35 (s, 1H), 6.35 (m, 1H), 6.25 (d, J=3.1 Hz, 1H), 4.88 (q, J=13.1, 6.5 Hz, 1H), 1.56 (d, J=6.5 Hz, 3H)[5]
Furan 7.4 (t), 6.3 (q)

¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)
This compound Data not available in a comparable format
Furan 142.8, 109.8
2-Methylfuran 151.3, 110.5, 106.1, 13.5

Note: The provided NMR data is for related furan compounds and serves as a reference. Specific spectral data for this compound should be obtained from a certified reference material datasheet.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. The following are generalized protocols for GC-MS and HPLC analysis of furan derivatives, based on common practices found in the literature.[3][6]

GC-MS Analysis Protocol
  • Sample Preparation:

    • For solid samples, a headspace solid-phase microextraction (HS-SPME) method is often employed.[6]

    • Weigh 1-5 g of the homogenized sample into a headspace vial.

    • Add a saturated NaCl solution to enhance the partitioning of volatile compounds into the headspace.

    • Spike with an appropriate internal standard (e.g., deuterated furan).

    • Equilibrate the vial at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 15-30 minutes).[6]

    • Expose an SPME fiber to the headspace for a defined period to adsorb the analytes.

  • GC-MS Instrumentation:

    • Injector: Split/splitless injector, with the temperature set to ~250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]

    • Column: A suitable capillary column, such as a DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 35-40°C, hold for 2-5 minutes.

      • Ramp to 100-150°C at a rate of 5-10°C/min.

      • Ramp to a final temperature of 250-280°C at a rate of 15-20°C/min and hold for 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

HPLC Analysis Protocol
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, typically the mobile phase or a solvent compatible with it.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • HPLC Instrumentation:

    • Pump: Isocratic or gradient pump capable of delivering a precise flow rate.

    • Injector: Autosampler with a defined injection volume (e.g., 10-20 µL).

    • Column: A reverse-phase C18 column is commonly used for furan derivatives.[3]

    • Mobile Phase: A gradient of acetonitrile and water is often employed. The gradient program should be optimized for the specific analytes.[3]

    • Detector: A UV-Vis detector set at the wavelength of maximum absorbance for the furan derivative of interest (typically around 250-280 nm).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

Visualizing Analytical Workflows and Biological Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the authentication of a chemical standard using chromatographic and spectroscopic techniques.

cluster_0 Standard Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Authentication Standard Obtain Putative Standard Dissolution Dissolve in Appropriate Solvent Standard->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR CompareData Compare Data with Reference Spectra/Data GCMS->CompareData HPLC->CompareData NMR->CompareData Purity Assess Purity CompareData->Purity Authenticate Authenticate Standard Purity->Authenticate

A general workflow for the authentication of a chemical standard.
Metabolic Pathway of Furan

Furan and its derivatives can undergo metabolic activation in biological systems. Understanding these pathways is crucial in drug development and toxicology. The following diagram illustrates the metabolic pathway of furan. Furan is metabolized by cytochrome P450 enzymes (CYP2E1) to the reactive intermediate, cis-2-butene-1,4-dial (BDA). BDA can then react with cellular nucleophiles such as glutathione (GSH) and lysine residues in proteins.[7]

Furan Furan CYP2E1 CYP2E1 Furan->CYP2E1 Metabolism BDA cis-2-butene-1,4-dial (BDA) (Reactive Intermediate) CYP2E1->BDA GSH Glutathione (GSH) BDA->GSH Reaction Lysine Protein Lysine Residues BDA->Lysine Reaction GSH_Adduct GSH Adducts GSH->GSH_Adduct Lysine_Adduct Lysine Adducts Lysine->Lysine_Adduct

The metabolic activation pathway of furan.

Conclusion

The authentication of this compound as an analytical standard requires a multi-faceted approach, combining the verification of its physicochemical properties with data from various analytical techniques. While commercially available standards exist, researchers should critically evaluate the provided certificate of analysis and, if necessary, perform their own verification using the methods outlined in this guide. When a certified standard for this compound is unavailable or of insufficient purity, alternative furan derivatives such as 2-acetylfuran can serve as suitable reference materials, provided that their analytical characteristics are well-documented and compared under consistent experimental conditions. The successful authentication and use of appropriate standards are fundamental to generating reliable and reproducible scientific data.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Furanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of furanones, a class of heterocyclic organic compounds significant in flavor and fragrance chemistry, food quality control, and as potential therapeutic agents. The focus is on the cross-validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Solid Phase Microextraction (SPME), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Cross-validation of analytical methods is a critical process to ensure that data is reliable and comparable when different analytical techniques are employed. This is particularly important in drug development and quality control, where methods may be updated or transferred between laboratories.

Comparison of Analytical Methodologies

The quantitative analysis of furanones is predominantly achieved through chromatographic techniques. The choice between GC-MS and HPLC-UV often depends on the volatility and thermal stability of the specific furanone, the complexity of the sample matrix, and the required sensitivity.

Data Presentation: A Side-by-Side Comparison of Validation Parameters

The following table summarizes the key validation parameters for the quantification of furanones using GC-MS and HPLC-UV, based on reported experimental data. This allows for an objective comparison of the performance of each method.

Validation ParameterGC-MS with SPMEHPLC-UV
Principle Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Separation based on polarity on a stationary phase with a liquid mobile phase, with detection via UV absorbance.
Limit of Detection (LOD) 0.5 ng/mL0.3 - 0.8 µg/mL
Limit of Quantification (LOQ) 2 ng/mL[1][2]0.9 - 2.4 µg/mL[3]
**Linearity (R²) **> 0.99≥ 0.999[4]
Linear Range 2 - 500 ng/mL[1][2]2.5 - 50 µg/mL[3]
Accuracy (% Recovery) >90%98-102%
Precision (%RSD) < 10%[1][2]< 2%
Sample Preparation Often requires derivatization and/or SPME for extraction and concentration.Typically involves liquid-liquid extraction or solid-phase extraction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and cross-validation of these analytical methods.

Protocol 1: Furanone Analysis by GC-MS with Solid Phase Microextraction (SPME)

This protocol is suitable for the analysis of volatile furanones in aqueous and food matrices.

1. Sample Preparation and Derivatization:

  • Homogenize 10 g of the sample with 20 mL of deionized water.

  • Centrifuge the homogenate and filter the supernatant.

  • Transfer 5 mL of the filtered extract to a 20 mL headspace vial and add an internal standard.

  • Adjust the pH of the solution to basic (pH 11-12) using a suitable buffer.

  • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to enhance volatility.[5]

  • Seal the vial and heat at 60-80°C to complete the derivatization reaction.

2. SPME Conditions:

  • Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

  • Extraction Mode: Headspace SPME

  • Extraction Temperature: 60°C

  • Extraction Time: 30 min

3. GC-MS Conditions:

  • Injection: Splitless mode

  • Injector Temperature: 250°C

  • Column: DB-5ms or equivalent non-polar capillary column

  • Oven Temperature Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity.

Protocol 2: Furanone Analysis by HPLC-UV

This protocol is applicable for the analysis of less volatile or thermally labile furanones.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of the sample solution, add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vigorously mix the two phases for 2 minutes and then centrifuge to separate the layers.

  • Carefully collect the organic layer containing the furanones.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The specific gradient will depend on the furanone of interest.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector set at the wavelength of maximum absorbance for the target furanone.

Visualizations: Workflows and Signaling Pathways

Cross-Validation Workflow for Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for furanone quantification.

cluster_0 Method A: GC-MS cluster_1 Method B: HPLC-UV cluster_2 Cross-Validation A_prep Sample Preparation (SPME) A_analysis GC-MS Analysis A_prep->A_analysis A_data Data Set A A_analysis->A_data compare Statistical Comparison A_data->compare B_prep Sample Preparation (LLE) B_analysis HPLC-UV Analysis B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->compare Conclusion Conclusion compare->Conclusion Conclusion on Method Comparability Sample Homogeneous Sample Aliquots Sample->A_prep Sample->B_prep

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

Furanones in Quorum Sensing Inhibition

Furanones have been identified as inhibitors of quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence factor production and biofilm formation. This makes them interesting candidates for the development of novel antimicrobial agents. The diagram below illustrates a simplified representation of this inhibitory action.

cluster_0 Bacterial Cell cluster_1 Cellular Response AHL Acyl-Homoserine Lactone (AHL) Receptor LuxR-type Receptor AHL->Receptor Binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Inhibition Inhibition of Quorum Sensing Furanone Furanone Furanone->Receptor Competitively Binds & Inhibits Biofilm Biofilm Formation Gene_Expression->Biofilm

Caption: Inhibition of bacterial quorum sensing by furanones.

References

A Comparative Guide to Furan Synthesis: Paal-Knorr vs. Feist-Benary

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of furan derivatives is a cornerstone of heterocyclic chemistry, owing to the prevalence of the furan motif in numerous biologically active compounds and natural products. Among the classical methods for constructing the furan ring, the Paal-Knorr and Feist-Benary syntheses remain two of the most fundamental and widely employed strategies. This guide provides an objective comparison of these two methods, supported by experimental data, to facilitate the selection of an appropriate synthetic route.

At a Glance: Paal-Knorr vs. Feist-Benary Synthesis

The choice between the Paal-Knorr and Feist-Benary synthesis is often dictated by the availability of starting materials and the desired substitution pattern on the furan ring. The Paal-Knorr synthesis is a robust method for converting 1,4-dicarbonyl compounds into furans, while the Feist-Benary synthesis offers a versatile approach starting from α-halo ketones and β-dicarbonyl compounds.

FeaturePaal-Knorr Furan SynthesisFeist-Benary Furan Synthesis
Starting Materials 1,4-Dicarbonyl compoundsα-Halo ketones and β-dicarbonyl compounds
Catalyst/Reagent Typically acid-catalyzed (e.g., H₂SO₄, p-TsOH, HCl) or requires a dehydrating agent (e.g., P₂O₅).[1][2]Typically base-catalyzed (e.g., pyridine, ammonia, triethylamine).[3][4][5]
Key Transformation Intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound.[3]Intermolecular condensation followed by intramolecular cyclization.[3]
General Yields Generally good to excellent, though this can be dependent on the substrate.Moderate to good, but can be influenced by side reactions.[3]
Substrate Scope Broad for 1,4-dicarbonyls, but their availability can be a limiting factor.[2][3]A wide range of α-halo ketones and β-dicarbonyls are commercially available.[3]
Reaction Conditions Often requires heating and the use of strong acids, which can be harsh for sensitive substrates.[2][3]Generally milder conditions, though they can sometimes require longer reaction times.[3]

Reaction Mechanisms

A fundamental understanding of the reaction pathways is crucial for optimizing conditions and predicting outcomes.

The Paal-Knorr furan synthesis proceeds via the acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal that subsequently dehydrates to form the aromatic furan ring.[1]

Paal_Knorr start 1,4-Dicarbonyl protonation Protonation of a carbonyl start->protonation + H⁺ enolization Enolization of the other carbonyl cyclization Intramolecular Cyclization protonation->cyclization enolization->cyclization hemiacetal Cyclic Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration - H₂O furan Furan Product dehydration->furan

Paal-Knorr Furan Synthesis Mechanism

The Feist-Benary synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[4][5] The mechanism initiates with the deprotonation of the β-dicarbonyl to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the halo ketone in an SN2 reaction. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the furan.[4]

Feist_Benary start_materials α-Halo Ketone + β-Dicarbonyl deprotonation Deprotonation of β-Dicarbonyl (Enolate Formation) start_materials->deprotonation Base sn2 SN2 Attack on α-Halo Ketone deprotonation->sn2 intermediate Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration - H₂O furan Furan Product dehydration->furan

Feist-Benary Furan Synthesis Mechanism

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis.

Paal-Knorr Synthesis of 2,5-Dimethylfuran

  • Procedure: To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).[3] The mixture is heated to reflux using a Dean-Stark apparatus to facilitate the removal of water. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation.[3]

Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

  • Procedure: To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), add pyridine (0.87 g, 11 mmol). 2-Bromoacetophenone (1.99 g, 10 mmol) is then added portion-wise to the stirred solution at room temperature. The resulting mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed successively with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude furan derivative, which can be purified by column chromatography.[3]

Summary and Outlook

Both the Paal-Knorr and Feist-Benary syntheses are powerful and versatile methods for the preparation of furans. The choice between the two often depends on the availability of the starting materials and the sensitivity of the functional groups present in the desired product. The Paal-Knorr synthesis is highly efficient for the cyclization of 1,4-dicarbonyls, though the synthesis of these precursors can sometimes be challenging.[2][3] In contrast, the Feist-Benary synthesis utilizes more readily available starting materials in the form of α-halo ketones and β-dicarbonyl compounds and typically employs milder, basic conditions.[3] This can be particularly advantageous for the synthesis of highly functionalized furans. Recent advancements in both methodologies, such as the use of microwave irradiation or novel catalysts, have sought to address their respective limitations by enabling reactions under milder conditions and with broader substrate scopes. For drug development professionals and researchers, a careful evaluation of the specific synthetic target and the available precursors will ultimately guide the decision between these two classical yet continually evolving furan synthesis methods.

References

Assessing the Purity of Synthesized 1-(Furan-2-yl)butan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-(Furan-2-yl)butan-2-one, a valuable intermediate in various chemical syntheses. This guide includes detailed experimental protocols, comparative data, and visualizations to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound can be determined using several analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and the nature of the impurities it can detect. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical MethodPrincipleInformation ProvidedTypical Purity (%)AdvantagesLimitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Identifies and quantifies volatile impurities. Provides structural information of impurities.> 99High sensitivity and selectivity. Excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile impurities.
HPLC Separates compounds based on their affinity for a stationary phase and a liquid mobile phase.Quantifies non-volatile or thermally labile impurities.> 98Versatile for a wide range of compounds. Can be used for preparative purification.May require derivatization for some compounds to be detectable. Lower resolution for some volatile compounds compared to GC.
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides structural confirmation of the main compound and can identify and quantify major impurities with distinct signals.> 95 (by qNMR)Provides detailed structural information. Quantitative NMR (qNMR) can provide highly accurate purity values without the need for a reference standard of the impurity.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret, especially for minor impurities.

Comparison with Alternative Compounds

The choice of a synthetic building block can be influenced by its achievable purity. Below is a comparison of the typical purity of this compound with commercially available, structurally similar ketones.

CompoundStructureTypical Commercial Purity (%)Key Purity Considerations
This compound this compoundSynthesized in-house; purity is method-dependent.Potential impurities from aldol condensation include unreacted furfural and 2-butanone, aldol addition product, and self-condensation products of 2-butanone.
2-Acetylfuran 2-Acetylfuran> 99[1][2][3]Often contains trace amounts of furan and other acetylated furan species.
1-(Thiophen-2-yl)butan-1-one 1-(Thiophen-2-yl)butan-1-one> 98[4]May contain related thiophene derivatives as impurities.
1-(Pyrrol-2-yl)butan-1-one 1-(Pyrrol-2-yl)butan-1-oneTypically synthesized for specific applications; commercial availability and purity can vary.Prone to oxidation and polymerization if not handled properly.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the identification and quantification of volatile impurities in a sample of this compound.

1. Sample Preparation:

  • Dissolve 10 mg of the synthesized this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • For trace analysis, headspace or solid-phase microextraction (SPME) can be employed to concentrate volatile impurities before injection.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-500 amu.

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Calculate the purity by determining the relative peak area percentage of the main compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of non-volatile impurities and for quantitative purity determination.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed to fall within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8]

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating furan derivatives. A typical starting point is 60:40 (v/v) acetonitrile:water.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of this compound.

3. Data Analysis:

  • Determine the retention time of the main peak.

  • Identify and quantify impurity peaks by their retention times and peak areas.

  • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides structural confirmation and can be used for quantitative analysis (qNMR).

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • For quantitative NMR (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal is added.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR:

    • Acquire a standard proton spectrum to identify the characteristic signals of this compound and any impurities.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton of the molecule.

3. Data Analysis:

  • Structural Confirmation: Compare the observed chemical shifts and coupling constants with expected values for this compound.

  • Purity Estimation: Integrate the signals corresponding to the main compound and any visible impurities in the ¹H NMR spectrum. The ratio of the integrals, corrected for the number of protons, gives a molar ratio of the compounds. For qNMR, the concentration of the analyte is determined relative to the known concentration of the internal standard.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Detailed Purity Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesized this compound Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC GCMS GC-MS Analysis Initial_TLC->GCMS HPLC HPLC Analysis Initial_TLC->HPLC NMR NMR Spectroscopy Initial_TLC->NMR Purity_Data Quantitative Purity Data GCMS->Purity_Data Impurity_ID Impurity Identification GCMS->Impurity_ID HPLC->Purity_Data NMR->Purity_Data NMR->Impurity_ID Final_Report Final Purity Report Purity_Data->Final_Report Impurity_ID->Final_Report

Caption: Experimental workflow for assessing the purity of synthesized this compound.

Analytical_Technique_Relationship cluster_info Information Provided cluster_tech Analytical Techniques Volatility Volatility Structure Structural Information Quantification Quantification NonVolatile Non-Volatile Impurities GCMS GC-MS GCMS->Volatility GCMS->Structure GCMS->Quantification HPLC HPLC HPLC->Quantification HPLC->NonVolatile NMR NMR NMR->Structure NMR->Quantification

Caption: Logical relationship between analytical techniques and the type of purity information they provide.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1-(Furan-2-yl)butan-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(Furan-2-yl)butan-2-one, ensuring compliance with safety protocols and regulatory standards.

Hazard Profile and Waste Classification

This compound should be handled as hazardous waste.[2] This classification is based on the characteristics of its functional groups—the furan moiety and the ketone group—which suggest potential flammability, toxicity, and eye irritation.[1] Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1]

Due to its chemical nature, this compound falls under the category of spent non-halogenated solvents and their mixtures, which are often assigned waste codes such as F003 and F005 by the U.S. Environmental Protection Agency (EPA).[2] Your institution's EHS department will provide the precise waste code assignment.[2]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[2]

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)[2]
Eye Protection Safety glasses with side shields or chemical splash goggles[2]
Body Covering Laboratory coat[2]
Respiratory Use in a well-ventilated area or under a chemical fume hood[2]
Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Designated Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it.[2] The container must be made of a material compatible with the chemical.[2]

  • Clear Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound."[2] Also, include the date when the waste was first added.[2]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially with incompatible materials like strong oxidizing agents.[2]

2. Container Management:

  • Securely Closed: Keep the waste container tightly sealed except when adding waste.[2]

  • Headspace: Do not overfill the container. Allow for at least 10% headspace to accommodate expansion.[2]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA within the laboratory.[2]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[2]

  • The storage area must be away from sources of ignition, heat, and direct sunlight.[2]

  • Utilize secondary containment, such as a tray, to capture any potential leaks or spills.[2]

4. Arranging for Final Disposal:

  • Contact EHS: When the waste container is nearly full or has reached the maximum accumulation time allowed by your institution, contact your EHS department.[2]

  • Professional Disposal: Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and potential ignition hazards.[1] The EHS department will arrange for the pickup and disposal by a licensed hazardous waste contractor.[1]

In the event of a spill, absorb the material with a non-combustible absorbent (e.g., sand, earth, or vermiculite), collect the contaminated material in a sealed container, and dispose of it as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(Furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans to ensure the safe handling of 1-(Furan-2-yl)butan-2-one in a laboratory setting.

Quantitative Data Summary

The table below summarizes key physical, chemical, and toxicological data for this compound and its structurally related compounds. This information is critical for a proper risk assessment and for developing safe handling procedures.

PropertyValueCompound
Molecular Formula C8H10O2This compound[1]
Molecular Weight 138.16 g/mol This compound[1]
Appearance Colorless liquid2-Butyrylfuran (analog)[2]
Boiling Point 192 °C1-(furan-2-yl)butan-1-one (analog)[3]
Flash Point 87.7 °C1-(furan-2-yl)butan-1-one (analog)[3]
Density 1.0485 g/cm³1-(furan-2-yl)butan-1-one (analog)[3]
Toxicity Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[4] Furan is a potent hepatotoxicant and liver carcinogen in rodents.[5]Furan (analog)

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step procedures is crucial to minimize risks associated with the handling of this compound.

Preparation
  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:

    • Eye Protection: Chemical splash goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves are essential. Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling ketones.[6] Nitrile gloves may offer limited protection and should be changed frequently.[6]

    • Body Protection: A flame-resistant lab coat.

    • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.

Handling
  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, and bases.

  • Preventing Peroxide Formation: Furan compounds can form explosive peroxides when exposed to air and light.[7] Store in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon), and away from heat and light sources.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.

Cleanup
  • Spill Management: In the event of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the affected area with a suitable solvent, followed by soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation
  • Hazardous Waste Classification: Due to its furan moiety and potential flammability and toxicity, this compound waste must be treated as hazardous waste.[8]

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[8]

Waste Collection and Storage
  • Designated Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste, including contaminated PPE and spill cleanup materials.[8]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area that is away from ignition sources and is in secondary containment. Keep the container tightly closed.[8]

Disposal Procedure
  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards PrepWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepWorkArea Don PPE HandlingChem Handle Chemical PrepWorkArea->HandlingChem Begin Experiment Cleanup Clean Work Area HandlingChem->Cleanup After Use SegregateWaste Segregate Waste Cleanup->SegregateWaste Generate Waste StoreWaste Store Waste Appropriately SegregateWaste->StoreWaste Label & Contain DisposeWaste Dispose via EHS StoreWaste->DisposeWaste Full Container

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.